molecular formula C10H9NO5 B1332937 [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid CAS No. 27855-25-0

[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid

Número de catálogo: B1332937
Número CAS: 27855-25-0
Peso molecular: 223.18 g/mol
Clave InChI: FWHKWFNOFSQUIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-{[(2H-1, 3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. 2-{[(2H-1, 3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Propiedades

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-9(13)4-11-10(14)6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHKWFNOFSQUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27855-25-0
Record name 3,4-Methylenedioxyhippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027855250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-METHYLENEDIOXYHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV4TN3M5JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

The Benzodioxole Scaffold: Pharmacophore vs. Metabolic Liability

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Tadalafil (Cialis) and Paroxetine (Paxil), as well as natural toxins like Safrole . For drug developers, this ring system presents a distinct duality: it acts as a rigid, lipophilic bioisostere for ortho-dimethoxy groups, enhancing binding affinity, yet it frequently serves as a "suicide substrate" for Cytochrome P450 enzymes.

This guide analyzes the biological activity of benzodioxole derivatives, dissecting the Structure-Activity Relationships (SAR) that drive therapeutic efficacy while providing protocols to assess and mitigate the metabolic risks associated with Mechanism-Based Inhibition (MBI).

Pharmacochemistry & SAR Analysis[1][2]

The 1,3-benzodioxole ring is characterized by the fusion of a benzene ring with a dioxole ring. Its biological activity is governed by three primary physicochemical factors:

  • Electronic Effects: The methylenedioxy group is strongly electron-donating (+M effect), increasing the electron density of the benzene ring. This facilitates cation-pi interactions with receptor binding sites.

  • Conformational Rigidity: Unlike an ortho-dimethoxy motif, which has rotational freedom, the benzodioxole ring is planar and rigid. This reduces the entropic penalty upon binding to targets like Tubulin or PDE5 .

  • Lipophilicity: The scaffold increases logP, improving membrane permeability compared to corresponding catechols.

SAR Visualization

The following diagram illustrates the core SAR logic for benzodioxole derivatives, distinguishing between regions optimized for binding versus those triggering metabolic toxicity.

Benzodioxole_SAR Core 1,3-Benzodioxole Scaffold Aromatic Benzene Ring (Electronic Core) Core->Aromatic Fused Methylene Methylene Bridge (Metabolic Hotspot) Core->Methylene Fused Substituents C5/C6 Substitution (Target Selectivity) Core->Substituents Functionalization Pi_Interaction Receptor Affinity Aromatic->Pi_Interaction High e- density facilitates pi-stacking CYP_Inhibition Toxicity/DDI Risk Methylene->CYP_Inhibition H-abstraction leads to Carbene formation Bioisostere Bioisostere Methylene->Bioisostere Mimics o-dimethoxy but rigid Tubulin Anticancer Activity Substituents->Tubulin Bulky groups (C5) target Colchicine site PDE5 Vasodilation Substituents->PDE5 Indole fusion (Tadalafil-like)

Figure 1: Structure-Activity Relationship (SAR) map of the benzodioxole scaffold. Note the red pathway indicating the metabolic liability at the methylene bridge.

Therapeutic Applications

Anticancer Activity (Tubulin Inhibition)

Benzodioxole derivatives are potent inhibitors of tubulin polymerization, often targeting the colchicine-binding site . The scaffold mimics the trimethoxyphenyl ring of Podophyllotoxin but with restricted conformation.

  • Mechanism: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Key Derivative Class: Chalcone-benzodioxole hybrids and Noscapine analogs.

Table 1: Comparative Cytotoxicity of Benzodioxole Derivatives vs. Standards Data synthesized from recent medicinal chemistry literature [1, 4].

Compound ClassTarget Cell LineIC50 (µM)Mechanism of Action
Podophyllotoxin (Standard)HeLa (Cervical)0.01 - 0.05Tubulin Destabilizer
Benzodioxole-Chalcone Hybrid HeLa0.15 ± 0.02G2/M Arrest
Noscapine Analog (Deuterated) MCF-7 (Breast)1.50Microtubule Modulator
Amino-Benzodioxole Derivative Hep3B (Liver)5.71Alpha-fetoprotein reduction
Safrole (Natural)Hepatocytes>100 (Toxic)DNA Adduct Formation
Antimicrobial & Efflux Pump Inhibition

Beyond direct toxicity, benzodioxole derivatives function as Efflux Pump Inhibitors (EPIs) . They synergize with antibiotics (e.g., ciprofloxacin) by blocking the transporters bacteria use to eject drugs, effectively reversing multidrug resistance (MDR) in S. aureus [2].

Metabolic Liability: Mechanism-Based Inhibition (MBI)[3]

The most critical technical consideration for working with this scaffold is its interaction with Cytochrome P450 enzymes (specifically CYP3A4, CYP2D6, and CYP2C9). Benzodioxoles are Mechanism-Based Inhibitors (MBIs) .[1]

The Carbene Mechanism

Unlike competitive inhibition, MBI involves the metabolic activation of the drug into a reactive intermediate that covalently binds to the enzyme.

  • H-Abstraction: CYP450 abstracts a hydrogen atom from the methylene bridge (-O-CH2-O-).

  • Radical Formation: A carbon-centered radical is formed.

  • Carbene Generation: The radical collapses into a carbene (:C) intermediate.

  • Heme Adduct: The carbene coordinates irreversibly with the heme iron of the CYP450 active site, forming a stable metabolic intermediate complex (MIC). This inactivates the enzyme, leading to potential Drug-Drug Interactions (DDIs) [5].[2]

CYP_Mechanism Substrate Benzodioxole Drug Step1 Step 1: Hydrogen Abstraction (Rate Limiting) Substrate->Step1 CYP CYP450 (Fe3+) CYP->Step1 Radical Carbon-Centered Radical [Ph-O-CH•-O-Ph] Step1->Radical Carbene Carbene Intermediate [:C<] Radical->Carbene Oxidation Complex Metabolic Intermediate Complex (MIC) (Fe=C Adduct) Carbene->Complex Coordinates to Heme Iron Inactivation Irreversible Enzyme Inactivation (Clinical DDI) Complex->Inactivation

Figure 2: The "Suicide Inhibition" pathway.[1][2] The formation of the carbene-iron complex renders the CYP enzyme catalytically inactive.

Experimental Protocols

Synthesis: 1-(benzo[d][1,3]dioxol-5-yl)propan-1-one

A representative protocol for introducing the benzodioxole moiety via Friedel-Crafts acylation, a common first step in generating bioactive chalcones.

Reagents: 1,3-Benzodioxole, Propionic anhydride, Catalyst (Aquivion SO3H or Zn-based), Acetonitrile.

Procedure:

  • Charge: In a 250 mL double-necked flask, introduce 1,3-benzodioxole (2.0 g, 16 mmol) and propionic anhydride (19 mmol).

  • Catalysis: Add Aquivion SO3H catalyst (0.14 g, ~1 mol%).

  • Reaction: Heat the mixture to 120°C under magnetic stirring. Maintain for 60 minutes.

  • Monitoring: Monitor conversion via TLC (Hexane/EtOAc 8:2).

  • Work-up: Cool the mixture to room temperature. Filter through a Gooch filter to recover the heterogeneous catalyst (recyclable).

  • Purification: Evaporate excess anhydride under reduced pressure. Recrystallize the residue from ethanol to yield the ketone product.

    • Yield: Typically >85%.[3]

    • Validation: Confirm structure via 1H-NMR (Singlet at δ 6.05 ppm for the -O-CH2-O- protons is diagnostic) [3].

Bioassay: CYP450 Time-Dependent Inhibition (IC50 Shift Assay)

To determine if a new derivative acts as a Mechanism-Based Inhibitor.

Rationale: A shift in IC50 values after pre-incubation with NADPH indicates time-dependent inhibition (MBI).

Protocol:

  • Preparation: Prepare human liver microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Pre-incubation (Test Arm): Incubate HLM with the benzodioxole derivative (0.1 – 50 µM) and NADPH (1 mM) for 30 minutes at 37°C. This allows the carbene complex to form.

  • Pre-incubation (Control Arm): Incubate HLM with the derivative without NADPH for 30 minutes.

  • Substrate Addition: Dilute both mixtures 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4 or Dextromethorphan for CYP2D6) and fresh NADPH.

  • Reaction: Incubate for 10 minutes. Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Quantify the metabolite of the probe substrate using LC-MS/MS.

  • Calculation: Calculate the IC50 for both arms.

    • Result Interpretation: If

      
       (significantly lower), the compound is a time-dependent inhibitor. An IC50 shift > 1.5-fold is a red flag for drug development [5].
      

Future Outlook: Mitigating the Liability

To retain the pharmacophoric benefits of the benzodioxole ring while reducing metabolic toxicity, modern medicinal chemistry employs Deuteration . Replacing the methylene hydrogens with deuterium (-O-CD2-O-) exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, making the initial hydrogen abstraction step by CYP450 significantly slower, thereby reducing carbene formation and improving metabolic stability [4].

References

  • Micale, N., et al. (2002).[3] "Synthesis and antitumor activity of 1,3-benzodioxole derivatives." Il Farmaco, 57(10), 853-859. Link

  • Zarghi, A., et al. (2011).[4] "Selective COX-2 inhibitors: a review of their structure-activity relationships." Iranian Journal of Pharmaceutical Research, 10(4), 655.[4] Link

  • Cacaci, M., et al. (2024). "Improved Process for the Continuous Acylation of 1,3-Benzodioxole." Molecules, 29(3). Link

  • Kondratyuk, T.P., et al. (2021).[3] "1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure."[5] ChemMedChem, 16(18). Link

  • Fontana, E., et al. (2005). "Cytochrome P450 enzymes mechanism based inhibitors: common sub-structures and reactivity." Current Drug Metabolism, 6(5), 413-454. Link

Sources

Technical Guide: Mechanism of Action and Metabolic Role of Piperonyloyl Glycine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism, metabolic role, and experimental characterization of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid , commonly known as Piperonyloyl Glycine .

Executive Summary

[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid (CAS: 27855-25-0), or Piperonyloyl Glycine , is the terminal Phase II glycine conjugate of piperonylic acid. It serves as the primary detoxification product of methylenedioxy-benzene derivatives, including Safrole (a plant hepatocarcinogen) and Piperonyl Butoxide (a pesticide synergist).

While the precursor, piperonylic acid, acts as a potent mechanism-based inactivator (suicide substrate) of Cytochrome P450 enzymes (specifically CYP1A1, CYP1A2, and plant C4H), the formation of Piperonyloyl Glycine represents the critical termination step of this inhibitory activity. This guide details the enzymatic pathway of its formation, its role in metabolic detoxification, and protocols for its synthesis and detection as a biological marker.

Chemical Identity & Physicochemical Properties[1][2]

PropertyData
IUPAC Name 2-[(1,3-Benzodioxole-5-carbonyl)amino]acetic acid
Common Name Piperonyloyl Glycine; N-Piperonyloylglycine
CAS Number 27855-25-0
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
Structural Moiety 1,3-Benzodioxole (Methylenedioxybenzene) ring fused to a glycine amide
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)
pKa ~3.6 (Carboxylic acid)

Mechanism of Action: The Detoxification Pathway

The biological "action" of Piperonyloyl Glycine is defined by its formation, which neutralizes the metabolic toxicity of its precursors. The mechanism proceeds through a three-stage enzymatic cascade.

Precursor Bioactivation (The Threat)

Methylenedioxy compounds (e.g., Safrole) are oxidized to Piperonylic Acid . Piperonylic acid contains a carbene-generating methylenedioxy moiety that coordinates with the heme iron of Cytochrome P450s, forming a stable Metabolite-Intermediate Complex (MIC) . This irreversibly inhibits the enzyme.

Activation via Acyl-CoA Synthetase (Phase II Initiation)

To prevent prolonged CYP inhibition, the cell mobilizes the free acid for conjugation.

  • Enzyme: Acyl-CoA Synthetase (Medium-chain).

  • Mechanism: Piperonylic acid reacts with ATP and Coenzyme A (CoA-SH).

  • Intermediate: Piperonyloyl-CoA .

  • Reaction:

    
    
    
Conjugation via Glycine N-Acyltransferase (The Termination)

The final step is the transfer of the acyl group to glycine, catalyzed by Glycine N-acyltransferase (GLYAT) within the mitochondrial matrix.

  • Enzyme: GLYAT (EC 2.3.1.13).

  • Mechanism: Nucleophilic attack by the amino group of glycine on the thioester carbonyl of Piperonyloyl-CoA.

  • Result: Formation of Piperonyloyl Glycine and regeneration of free CoA.

  • Physiological Outcome: The addition of glycine increases water solubility and introduces a negative charge (at physiological pH), targeting the molecule for renal excretion via Organic Anion Transporters (OATs), effectively terminating the CYP-inhibitory potential of the xenobiotic.

Pathway Visualization

The following diagram illustrates the metabolic trajectory from the toxic precursor to the stable conjugate.

PiperonyloylGlycine_Mechanism cluster_0 Phase I: Oxidation cluster_1 Phase II: Conjugation (Mitochondria) Safrole Safrole / Piperonyl Butoxide PiperonylicAcid Piperonylic Acid (CYP Inhibitor) Safrole->PiperonylicAcid Metabolism PipCoA Piperonyloyl-CoA (Activated Thioester) PiperonylicAcid->PipCoA ATP + CoA CYP CYP450 (Oxidation) PiperonylicAcid->CYP Inhibition (MIC) PipGly Piperonyloyl Glycine (Detoxified Conjugate) PipCoA->PipGly Glycine Urine Renal Excretion (OAT Transport) PipGly->Urine ACS Acyl-CoA Synthetase ACS->PiperonylicAcid Catalyzes GLYAT GLYAT (Glycine N-acyltransferase) GLYAT->PipCoA Catalyzes

Figure 1: Metabolic pathway of Piperonyloyl Glycine formation. The conjugate represents the detoxification endpoint of the CYP-inhibiting Piperonylic acid.

Experimental Protocols

Chemical Synthesis (Schotten-Baumann Reaction)

For research involving metabolic standards, Piperonyloyl Glycine acts as a reference material. It is synthesized via the acylation of glycine.

Reagents:

  • Piperonyloyl chloride (prepared from piperonylic acid + thionyl chloride).

  • Glycine.[1]

  • Sodium hydroxide (NaOH).

  • Dichloromethane (DCM) or Water/THF.

Step-by-Step Protocol:

  • Preparation of Glycine Solution: Dissolve Glycine (10 mmol) in 10 mL of 2M NaOH. Cool to 0°C in an ice bath.

  • Acylation: Dropwise add Piperonyloyl chloride (10 mmol) dissolved in minimal dry THF or DCM to the glycine solution under vigorous stirring.

  • pH Control: Maintain pH > 10 by adding additional NaOH if necessary during addition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Wash the aqueous layer with diethyl ether to remove unreacted acid chloride/impurities.

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH ~2. The crude Piperonyloyl Glycine will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI-).

Analytical Detection (LC-MS/MS)

To validate the mechanism in biological samples (urine/plasma), use the following Multiple Reaction Monitoring (MRM) transitions.

ParameterSetting
Ionization Mode ESI Negative (Electrospray Ionization)
Precursor Ion [M-H]⁻ m/z 222.0
Product Ion (Quantifier) m/z 135.0 (Loss of glycine moiety, [Piperonylic acid-H]⁻)
Product Ion (Qualifier) m/z 74.0 (Glycine fragment)
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile

Biological Significance & Applications

Biomarker for Methylenedioxy Exposure

Piperonyloyl Glycine is the definitive urinary biomarker for exposure to:

  • Safrole: A carcinogenic alkenylbenzene found in sassafras oil and certain spices.

  • Piperonyl Butoxide (PBO): A common synergist in pyrethroid insecticide formulations.

  • MDMA (Ecstasy): Minor metabolic pathways of methylenedioxy-methamphetamine can yield piperonylic acid conjugates.

Probe for GLYAT Activity

In biochemical assays, this compound (or its formation rate) serves as a probe for mitochondrial Glycine N-acyltransferase activity. Variations in excretion rates can indicate polymorphisms in the GLYAT gene or mitochondrial dysfunction.

Interaction with Transporters

While primarily an excretion product, acylglycines like Piperonyloyl Glycine are substrates for Organic Anion Transporters (OAT1, OAT3) in the kidney. High concentrations may competitively inhibit the excretion of other organic anions, potentially altering the pharmacokinetics of co-administered drugs.

References

  • Identification of Urinary Metabolites

    • Title: Urinary Excretion of Mercapturic Acids of the Rodent Carcinogen Methyleugenol after a Single Meal of Basil Pesto.
    • Source: Chemical Research in Toxicology (ACS Public
    • Context: Identifies Piperonyloyl glycine (CAS 27855-25-0)
    • URL:[Link]

  • Precursor Mechanism (CYP Inhibition)

    • Title: Piperonylic acid, a selective, mechanism-based inactivator of the trans-cinnamate 4-hydroxylase enzyme.[2]

    • Source: Archives of Biochemistry and Biophysics / Plant Physiology.
    • Context: Establishes the toxicity of the precursor acid which necessitates the glycine conjug
    • URL:[Link]

  • Enzymatic Pathway (GLYAT)

    • Title: Glycine N-acyltransferase: a mitochondrial enzyme involved in the conjug
    • Source: Journal of Biological Chemistry.
    • Context: Defines the enzymatic mechanism (EC 2.3.1.13)
    • URL:[Link] (General reference for GLYAT mechanism).

  • Chemical Data & Safety

    • Title: 2-[(1,3-Benzodioxol-5-ylcarbonyl)
    • Source: PubChem / ECHA.
    • URL:[Link]

Sources

In Silico Pharmacological Profiling of N-Piperonylylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound: [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid CAS: 27855-25-0 Synonyms: N-Piperonylylglycine; N-(1,3-Benzodioxol-5-ylcarbonyl)glycine Molecular Formula: C₁₀H₉NO₅ Molecular Weight: 223.18 g/mol

Executive Summary

This technical guide outlines a comprehensive in silico framework for characterizing [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid . As a conjugate of piperonylic acid and glycine, this molecule represents a strategic scaffold in medicinal chemistry, bridging the gap between endogenous signaling lipids (N-acyl glycines) and synthetic benzodioxole bioactives.

The following protocols are designed to evaluate its potential as a CYP450 mechanism-based inhibitor , a COX-2 anti-inflammatory agent , and a Glycine Transporter (GlyT) modulator . This guide moves beyond standard screening, employing Density Functional Theory (DFT) for electronic characterization and Molecular Dynamics (MD) for assessing complex stability.

Electronic Structure & Reactivity (DFT Protocol)

Before docking, we must understand the electronic distribution, particularly the susceptibility of the benzodioxole methylene bridge to radical abstraction (a key step in metabolic activation) and the planarity of the amide bond.

Computational Theory

We employ Density Functional Theory (DFT) using the B3LYP functional. This hybrid functional provides an optimal balance between computational cost and accuracy for organic small molecules.

  • Basis Set: 6-311++G(d,p) (Includes diffuse and polarization functions to accurately model the lone pairs on the dioxole oxygens).

  • Solvation Model: PCM (Polarizable Continuum Model) using water (

    
    ) to mimic physiological conditions.
    
Key Reactivity Descriptors

The primary output metrics required for this compound are:

  • HOMO-LUMO Gap (

    
    ):  Indicates chemical hardness (
    
    
    
    ). A large gap suggests high stability/low reactivity.
    • Hypothesis: The benzodioxole ring will dominate the HOMO, indicating it is the primary site for electrophilic attack (e.g., by CYP450 heme iron).

  • Molecular Electrostatic Potential (MEP) Map:

    • Red Regions (Negative): Carbonyl oxygens (amide and acid) – H-bond acceptors.

    • Blue Regions (Positive): Amide nitrogen proton and carboxylic acid proton – H-bond donors.

Data Output Structure
PropertyValue (Predicted)Biological Implication
Dipole Moment (

)
~4.5 - 5.5 DebyeHigh polarity; favorable for solubility but requires transporters for BBB crossing.
HOMO Energy -6.2 eVSusceptibility to oxidative metabolism (CYP450).
LUMO Energy -1.8 eVElectrophilicity; potential for nucleophilic attack.
Rotatable Bonds 3Low conformational entropy penalty upon binding.

ADMET & Pharmacokinetic Profiling[1]

We validate the "drug-likeness" of the compound using the Lipinski and Veber filters. Given the glycine moiety, transport mechanisms are critical.

Physicochemical Filters
  • Lipinski’s Rule of 5:

    • MW: 223.18 (< 500) ✅

    • LogP: ~1.2 (Predicted) (< 5) ✅

    • H-Bond Donors: 2 (Amide NH, Acid OH) (< 5) ✅

    • H-Bond Acceptors: 5 (2 Dioxole O, 2 Carbonyl O, 1 Hydroxyl O) (< 10) ✅

  • Verdict: High oral bioavailability predicted.

Toxicity & Metabolism (The Benzodioxole Alert)

The 1,3-benzodioxole moiety is a structural alert (structuralophore) for Mechanism-Based Inhibition (MBI) of CYP450 enzymes.

  • Mechanism: CYP450 oxidizes the methylene bridge (

    
    ) to a carbene intermediate.
    
  • Consequence: The carbene coordinates irreversibly with the heme iron, inactivating the enzyme.

  • In Silico Check: Run toxicity prediction models (e.g., ProTox-II) specifically checking for Hepatotoxicity and CYP3A4/CYP2D6 inhibition .

Molecular Docking Strategy

We will probe three distinct biological targets based on the compound's pharmacophores.

Target Selection
  • Target A: Cyclooxygenase-2 (COX-2) [1]

    • Rationale: Benzodioxole derivatives often exhibit anti-inflammatory activity. The carboxylic acid tail can mimic arachidonic acid's carboxylate, anchoring in the Arg120/Tyr355 pocket.

    • PDB ID:5KIR (Celecoxib bound structure).

  • Target B: CYP3A4 (Metabolic Stability)

    • Rationale: To assess the binding pose of the benzodioxole ring relative to the Heme iron. A distance < 4.5 Å suggests high risk of MBI.

    • PDB ID:5VCO .

  • Target C: Glycine Transporter 1 (GlyT1)

    • Rationale: The glycine moiety may allow the compound to act as a substrate or inhibitor, potentially modulating neurotransmission.

    • PDB ID:4MS4 (Homology model or surrogate structure).

The Docking Protocol (AutoDock Vina / Glide)

Step 1: Ligand Preparation

  • Generate 3D conformers.

  • Set protonation state to pH 7.4 (Carboxylic acid deprotonated to carboxylate

    
    ).
    
  • Energy minimize using OPLS3e force field.

Step 2: Grid Generation

  • COX-2: Center grid on Arg120. Box size:

    
     Å.
    
  • CYP3A4: Center grid on Heme Iron. Constraint: H-bond to Ser119 (optional).

Step 3: Scoring Function

  • Use Glide SP (Standard Precision) for initial screening.

  • Use XP (Extra Precision) for top poses to penalize desolvation accurately.

Visualization of the Workflow

DockingPipeline Ligand Ligand: N-Piperonylylglycine (SMILES input) Prep Ligand Prep (pH 7.4, OPLS3e) Ligand->Prep Dock Docking (Vina/Glide) Flexible Ligand/Rigid Receptor Prep->Dock Targets Target Selection (COX-2, CYP3A4, GlyT1) Grid Grid Generation (Active Site Definition) Targets->Grid Grid->Dock Analysis Interaction Profiling (H-bonds, Pi-stacking, RMSD) Dock->Analysis

Figure 1: Standardized molecular docking pipeline for N-Piperonylylglycine characterization.

Molecular Dynamics (MD) Simulation[3]

Docking provides a static snapshot. MD simulations are required to verify the stability of the Ligand-COX-2 complex over time.

System Setup (GROMACS)
  • Topology Generation:

    • Protein: CHARMM36m force field.

    • Ligand: CGenFF (CHARMM General Force Field) for parameters.

  • Solvation: TIP3P water model in a cubic box (10 Å buffer).

  • Neutralization: Add Na⁺/Cl⁻ ions to 0.15 M concentration.

Simulation Protocol
  • Minimization: Steepest descent (50,000 steps) to remove steric clashes.

  • Equilibration:

    • NVT Ensemble (100 ps): Stabilize temperature at 300 K (V-rescale thermostat).

    • NPT Ensemble (100 ps): Stabilize pressure at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns simulation.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A plateau < 2.0 Å indicates a stable complex.

  • RMSF (Root Mean Square Fluctuation): Assess the flexibility of active site residues (e.g., Arg120 in COX-2).

  • H-Bond Lifetime: Calculate the percentage of simulation time the carboxylate-Arg120 salt bridge persists.

Experimental Validation Framework

No in silico model is complete without a validation loop.

  • Synthesis:

    • Reaction: Piperonyloyl chloride + Glycine + NaOH (Schotten-Baumann reaction).

    • Yield: Typically >80%.[2]

  • Enzymatic Assay (COX-2):

    • Use a colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).

    • Measure IC50 relative to Celecoxib.

  • Metabolic Stability Assay:

    • Incubate with Human Liver Microsomes (HLM) and NADPH.

    • Monitor disappearance of parent compound via LC-MS/MS.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Murray, M. (2000). "Mechanisms of inhibitory and heteroactivatory interactions with cytochrome P450 3A4." Current Drug Metabolism. (Context for Benzodioxole Mechanism-Based Inhibition).

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX.

  • Sumontri, S., et al. (2025).[3] "Utilizing ADMET Analysis and Molecular Docking to Elucidate the Neuroprotective Mechanisms of a Cannabis-Containing Herbal Remedy." International Journal of Molecular Sciences. (Reference for Piperine/Benzodioxole docking protocols).

Sources

patent literature for [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid , commonly referred to as


-Piperonyloylglycine .

This compound is a structural analog of hippuric acid and a key intermediate in the development of savory flavor modifiers (umami enhancers) and peptidomimetic drugs . The synthesis protocols below are derived from patent literature focusing on amide coupling strategies for benzodioxole derivatives.

Executive Summary & Patent Landscape

Target Molecule:


-(1,3-Benzodioxol-5-ylcarbonyl)glycine
Core Scaffold:  1,3-Benzodioxole (Methylenedioxybenzene)
Primary Application:  Flavor modulation (TRPM8/T1R1 activators), Pharmaceutical Intermediates.

The synthesis of piperonyloyl glycine falls under the broad patent class of


-acyl amino acid preparation . While specific patents (e.g., US 2005/0084506 A1 ) describe the use of piperonylic acid amides as savory flavorants, the chemical methodology relies on foundational peptide coupling techniques.

Key Patent Insights:

  • US 2005/0084506 A1 (Senomyx, Inc.): Discloses the coupling of piperonylic acid with various amino acids to create non-caloric savory taste enhancers. The patent highlights the Acid Chloride Method for scale-up due to cost-efficiency and the carbodiimide (EDC/DCC) method for library synthesis.

  • General Methodology: The literature prioritizes the Schotten-Baumann reaction for glycine derivatives due to the solubility of glycine in aqueous base, allowing for a biphasic reaction that simplifies purification.

Retrosynthetic Analysis & Strategy

The target molecule is assembled via the formation of an amide bond between Piperonylic acid (1,3-benzodioxole-5-carboxylic acid) and Glycine .

Reaction Pathway Visualization

SynthesisPathway PA Piperonylic Acid (CAS 94-53-1) PAC Piperonyloyl Chloride (Reactive Intermediate) PA->PAC Reflux (SOCl2) - SO2, - HCl SOCl2 Thionyl Chloride (Activator) Product N-Piperonyloylglycine (Target) PAC->Product Schotten-Baumann (0-5°C, pH > 10) Gly Glycine (CAS 56-40-6) Gly->Product Nucleophilic Attack Base NaOH / KOH (Base) Base->Product Neutralization

Figure 1: Convergent synthesis pathway utilizing the Acid Chloride activation route.

Detailed Experimental Protocols

Method A: Schotten-Baumann Reaction (Scalable & Robust)

This method is preferred for multi-gram to kilogram scale synthesis as it avoids expensive coupling agents and utilizes water as the primary solvent.

Reagents:

  • Piperonylic acid (1.0 eq)

  • Thionyl chloride (1.5 eq) or Oxalyl chloride (1.2 eq)

  • Glycine (1.2 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Solvents: Toluene (for acid chloride formation), Water, THF (optional co-solvent).

Step 1: Preparation of Piperonyloyl Chloride

  • Charge a reaction vessel with Piperonylic acid (16.6 g, 100 mmol) and dry Toluene (100 mL).

  • Add Thionyl Chloride (11 mL, 150 mmol) dropwise at room temperature. Add a catalytic amount of DMF (0.1 mL) to accelerate the reaction.

  • Heat the mixture to reflux (110°C) for 3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Concentrate the solution under reduced pressure to remove excess thionyl chloride and toluene.

  • Result: Crude Piperonyloyl chloride (off-white solid/oil). Use immediately.

Step 2: Amide Coupling (Schotten-Baumann)

  • Dissolve Glycine (9.0 g, 120 mmol) in 10% NaOH solution (100 mL, 250 mmol) in a round-bottom flask. Cool to 0–5°C in an ice bath.

  • Dissolve the crude Piperonyloyl chloride (from Step 1) in dry THF or Dichloromethane (50 mL).

  • Add the acid chloride solution dropwise to the cold glycine solution over 30 minutes, maintaining the temperature below 10°C.

  • Critical Control Point: Monitor pH.[1][2][3] If it drops below 9, add small aliquots of 10% NaOH to maintain basicity (ensures glycine remains nucleophilic).

  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

Step 3: Work-up and Purification

  • Wash the aqueous reaction mixture with Diethyl Ether (2 x 50 mL) to remove unreacted acid chloride or neutral impurities. Discard the organic (ether) layer.

  • Acidify the aqueous layer carefully with Conc. HCl to pH 1–2. The product will precipitate as a white solid.

  • Filter the solid and wash with cold water (3 x 50 mL).

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) . Cool slowly to 4°C to crystallize.

  • Dry in a vacuum oven at 50°C.

Expected Yield: 75–85% Appearance: White crystalline powder.

Method B: EDC Coupling (Mild Conditions)

Preferred for small-scale discovery chemistry or if acid-sensitive functional groups are present.

Reagents:

  • Piperonylic acid (1.0 eq)

  • Glycine Ethyl Ester HCl (1.1 eq)

  • EDC.HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (3.0 eq)

  • Solvent: DMF or DCM.

Protocol:

  • Dissolve Piperonylic acid (1.66 g, 10 mmol) in DMF (20 mL).

  • Add EDC.HCl (2.3 g, 12 mmol) and HOBt (1.6 g, 12 mmol). Stir for 15 minutes to activate the acid.

  • Add Glycine Ethyl Ester Hydrochloride (1.53 g, 11 mmol) followed by Triethylamine (4.2 mL, 30 mmol).

  • Stir at room temperature for 12–16 hours.

  • Work-up: Dilute with Ethyl Acetate (100 mL), wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Hydrolysis (Required): Dissolve the intermediate ester in THF/Water (1:1), add LiOH (2 eq), and stir for 2 hours. Acidify to precipitate the final acid product.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

ParameterSpecificationNotes
Appearance White to off-white solid
Melting Point 178–180 °CConsistent with hippuric acid analogs.

NMR
(DMSO-

)

12.6 (s, 1H, COOH), 8.7 (t, 1H, NH), 7.5 (d, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.1 (s, 2H,

), 3.9 (d, 2H,

-Gly)
Characteristic methylenedioxy singlet at 6.1 ppm.
Mass Spectrometry

Formula:

Process Optimization & Troubleshooting

Impurity Profile
  • Piperonylic Acid (Starting Material): Presence indicates incomplete coupling. Remedy: Ensure excess Acid Chloride or EDC is used; wash final product thoroughly with ether before acidification.

  • Hydrolyzed Acid Chloride: If water enters Step 1, the chloride reverts to acid. Remedy: Use dry toluene and a drying tube.

Scale-Up Considerations
  • Exotherm Control: The reaction of thionyl chloride with the acid and the subsequent Schotten-Baumann addition are exothermic. Efficient cooling (jacketed reactors) is required at scale (>100g).

  • pH Monitoring: In the Schotten-Baumann method, automated pH dosing is recommended to prevent hydrolysis of the acid chloride before it reacts with glycine.

References

  • Tachdjian, C. et al. (2005). Comestible compositions comprising high potency savory flavorants.[4] U.S. Patent Application No. 2005/0084506 A1. Washington, DC: U.S. Patent and Trademark Office. Link

    • Context: Describes the general class of piperonylic acid amides and their use as flavor modifiers.
  • Cohen, J. B. (1920). Practical Organic Chemistry. Macmillan. (Methodology for Glycine Ethyl Ester synthesis). Link

    • Context: Foundational text for the preparation of glycine ester precursors used in Method B.
  • Dohyun, L. et al. (2018). Piperonylic acid stimulates keratinocyte growth and survival by activating epidermal growth factor receptor (EGFR).[5] Scientific Reports, 8, 162.[5] Link

    • Context: Discusses the biological activity of the piperonylic acid scaffold, validating its stability and relevance in biological systems.

Sources

The Methylenedioxyphenyl (MDP) Scaffold: From Cytochrome P450 Bioactivation to Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of the 1,3-Benzodioxole Ring

The methylenedioxyphenyl (MDP) moiety, chemically defined by a 1,3-benzodioxole ring, represents a privileged yet paradoxical scaffold in chemical biology. It serves as a "double-edged sword" in drug discovery: it is a potent pharmacophore capable of high-affinity binding to therapeutic targets (e.g., PDE5, SERT), yet it carries a structural alert for metabolic liability due to its unique reactivity with Cytochrome P450 (CYP) enzymes.

For the drug developer, understanding the MDP ring requires distinguishing between its chemical reactivity (bioactivation to carbenes) and its structural properties (steric and electronic mimicry of catechols). This guide dissects these biological targets, providing the mechanistic grounding required to manipulate this scaffold safely.

Primary Biological Target: Cytochrome P450 (Chemical Reactivity)

The most defining characteristic of the MDP scaffold is its interaction with heme-thiolate monooxygenases (CYP450s). This is not a passive binding event but a mechanism-based inactivation (MBI).

Mechanism: Carbene Formation and MIC

The methylene carbon (


) is susceptible to hydrogen abstraction by the highly reactive Compound I (FeO

) species of the CYP450 catalytic cycle.
  • H-Abstraction: CYP450 abstracts a hydrogen atom from the methylene bridge, forming a radical intermediate.

  • Carbene Generation: The radical rapidly collapses to form a reactive carbene species.

  • Coordination: This carbene acts as a strong

    
    -donor, coordinating directly to the ferrous (Fe
    
    
    
    ) heme iron.
  • MIC Formation: The resulting complex is termed a Metabolite-Intermediate Complex (MIC) .[1][2] It is quasi-irreversible, locking the enzyme in a catalytically inactive state.[3]

Spectroscopic Signature (The 455 nm Peak)

Unlike Type I (substrate binding,


 nm) or Type II (nitrogen coordination, 

nm) interactions, the MDP-carbene complex exhibits a distinct Type III difference spectrum with a Soret peak at 455 nm . This unique spectral signature is the gold standard for identifying MDP-mediated inhibition.
Case Studies
  • Piperonyl Butoxide (PBO): Exploits this mechanism to inhibit CYP450s in insects, preventing the detoxification of pyrethrin insecticides.

  • Paroxetine (Paxil): A potent CYP2D6 inhibitor.[4][5] The MDP ring is bioactivated to a carbene, causing autoinhibition and non-linear pharmacokinetics [1].

MDP_Mechanism MDP MDP Compound (Substrate) Radical Methylene Radical Intermediate MDP->Radical H-Abstraction CpdI CYP450 Cpd I (FeO3+) CpdI->Radical Carbene Reactive Carbene (:C) Radical->Carbene Oxidation MIC Metabolite-Intermediate Complex (MIC) Carbene->MIC Coordination Heme Ferrous Heme (Fe2+) Heme->MIC Irreversible Binding

Figure 1: Mechanism of MDP bioactivation to a carbene and subsequent formation of the inhibitory Metabolite-Intermediate Complex (MIC).

Secondary Targets: Pharmacological Recognition (Structural Mimicry)

In these targets, the MDP ring does not undergo chemical opening. Instead, it acts as a bioisostere, providing specific steric bulk and lipophilicity.

Phosphodiesterase 5 (PDE5)[6][7]
  • Compound: Tadalafil (Cialis).

  • Role of MDP: The 1,3-benzodioxole ring mimics the guanine base of cGMP. It occupies the hydrophobic "Q-pocket" of the PDE5 active site.

  • Binding Mode: The ring engages in hydrophobic interactions and

    
    -stacking with residues (e.g., Phe786, Val782) distinct from PDE6 or PDE11, contributing to Tadalafil's high selectivity and long half-life compared to Sildenafil [2].
    
Serotonin Transporter (SERT)
  • Compound: MDMA (Ecstasy), Paroxetine.

  • Role of MDP: The scaffold acts as a rigid, lipophilic bioisostere of the catechol ring found in serotonin and dopamine.

  • Binding Mode: The oxygens of the MDP ring can accept hydrogen bonds, while the lipophilic methylene bridge enhances penetration into the central binding site of the transporter, facilitating the reversal of transport (efflux) in the case of MDMA.

FeatureCYP450 TargetPDE5 / SERT Target
Role of MDP Pro-inhibitor (Warhead)Structural Pharmacophore
Mechanism Covalent/Coordination (Chemical)Non-covalent (Steric/Hydrophobic)
Outcome Enzyme InactivationReceptor/Enzyme Modulation
Key Example Piperonyl ButoxideTadalafil

Toxicological Targets: The Safety Threshold

While therapeutic, the MDP ring poses genotoxic risks if bioactivated via alternative pathways.

Safrole-DNA Adducts

Safrole (1-allyl-3,4-methylenedioxybenzene) is a Class 2B carcinogen.[6]

  • Pathway: The allylic side chain is hydroxylated (via CYP2A6 in humans) to 1'-hydroxysafrole.[6]

  • Conjugation: Sulfotransferases convert this to the unstable 1'-sulfoxysafrole.

  • Target: The electrophilic carbocation attacks the

    
    -position of guanine in DNA, forming covalent adducts (
    
    
    
    -(trans-isosafrol-3'-yl)deoxyguanosine) [3].

Experimental Protocols

Protocol: Optical Difference Spectroscopy (MIC Detection)

This assay confirms if a new chemical entity (NCE) containing an MDP ring causes mechanism-based inhibition via MIC formation.

Reagents:

  • Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH regenerating system.

Workflow:

  • Baseline: Add HLM and Test Compound (10–50 µM) to both Sample and Reference cuvettes. Record baseline (400–500 nm).

  • Activation: Add NADPH to the Sample cuvette only. Add buffer to the Reference.

  • Incubation: Incubate at 37°C. Scan continuously for 15 minutes.

  • Analysis: Look for the emergence of a spectral peak at 455 nm . A peak at 420 nm indicates heme destruction or reversible binding, not MIC.

MIC_Protocol Prep Prepare Dual Cuvettes: HLM + MDP Compound Split Split to Sample vs Reference Prep->Split Sample Sample Cuvette: Add NADPH (Initiates Rxn) Split->Sample Ref Reference Cuvette: Add Buffer (No Rxn) Split->Ref Scan Differential Scan (400-500 nm) Time: 0-15 min Sample->Scan Ref->Scan Result Analyze Spectrum: Peak @ 455nm = MIC Confirmed Scan->Result

Figure 2: Optical difference spectroscopy workflow for detecting Metabolite-Intermediate Complex (MIC) formation.

Protocol: Kinetic Determination of Inactivation ( / )

To quantify the potency of the MDP compound as a suicide inhibitor:

  • Pre-incubation: Incubate HLM + NADPH + MDP Compound (various concentrations) for times

    
     (0, 5, 10, 20 min).
    
  • Dilution: Aliquot a small volume (e.g., 1:10 dilution) into a secondary mixture containing a specific probe substrate (e.g., Dextromethorphan for CYP2D6) at saturating concentration.

  • Measurement: Measure the residual activity of the probe substrate.

  • Calculation: Plot ln(% Activity Remaining) vs. Time to get

    
    . Then plot 
    
    
    
    vs.
    
    
    to derive
    
    
    (affinity of inactivator) and
    
    
    (max rate of inactivation).[5]

References

  • Bertelsen, K. M., et al. (2003). "Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine."[5][7] Drug Metabolism and Disposition. Link

  • Card, G. L., et al. (2004). "Structural basis for the activity of drugs that inhibit phosphodiesterases." Structure. Link

  • Jeurissen, S. M., et al. (2004). "Human cytochrome p450 enzyme specificity for bioactivation of safrole to the proximate carcinogen 1'-hydroxysafrole."[8] Chemical Research in Toxicology. Link

  • Murray, M. (2000). "Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation." Current Drug Metabolism. Link

Sources

Methodological & Application

HPLC analysis method for [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid , commonly known as Piperonyloylglycine .

This compound is a significant Phase II metabolite formed via the glycine conjugation of piperonylic acid, a core structural motif found in various methylenedioxyphenyl (MDP) xenobiotics, including Stiripentol , Piperine , and Safrole . Its analysis is critical for pharmacokinetic profiling and metabolic stability studies of benzodioxole-containing drugs.

Application Note: HPLC Analysis of Piperonyloylglycine

Executive Summary & Chemical Context

Piperonyloylglycine (N-(1,3-Benzodioxol-5-ylcarbonyl)glycine) represents the detoxification product of piperonylic acid. In drug development, monitoring this metabolite provides insight into the oxidative cleavage vs. conjugation pathways of MDP drugs.

  • Chemical Structure: A glycine moiety amide-linked to a 1,3-benzodioxole ring.

  • Analytical Challenge: The molecule contains both a lipophilic benzodioxole ring and a hydrophilic, ionizable carboxylic acid tail (

    
    ).
    
  • Chromatographic Strategy: To ensure retention and peak symmetry on Reverse Phase (RP) columns, the carboxylic acid must be suppressed (protonated) using an acidic mobile phase (

    
    ).
    
Physicochemical Profile
PropertyValueImplication for HPLC
Molecular Formula

MW = 223.18 g/mol
pKa (Acid) ~3.7 - 3.9Mobile phase pH must be

to suppress ionization.
LogP ~1.2Moderately lipophilic; suitable for C18 retention.
UV Maxima 235 nm, 290 nm290 nm provides higher selectivity for the benzodioxole ring.
Solubility DMSO, MethanolDissolve standards in MeOH; dilute with mobile phase.

Method A: HPLC-UV (Purity & Quality Control)

Best for: Synthetic standards, formulation analysis, and high-concentration metabolic assays.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Rationale: A standard C18 with high carbon load ensures adequate retention of the benzodioxole core, while "Plus" end-capping reduces peak tailing from the amide nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 290 nm (Reference: 360 nm).

    • Note: While 235 nm is more sensitive, 290 nm eliminates interference from simple protein/peptide bonds in complex matrices.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Equilibration
8.060%Linear Gradient
10.090%Wash
12.090%Hold
12.110%Re-equilibration
15.010%End of Run

Method B: LC-MS/MS (Bioanalysis in Plasma/Urine)

Best for: Pharmacokinetics (PK), trace metabolite quantification.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Rationale: Carboxylic acids ionize efficiently in negative mode (

      
      ), offering better sensitivity than positive mode for this specific conjugate.
      
  • Precursor Ion:

    
     222.1 (
    
    
    
    ).
  • Product Ions (MRM):

    • Quantifier: 222.1

      
       135.0 (Loss of glycine group; cleavage at amide).
      
    • Qualifier: 222.1

      
       74.0 (Glycine fragment).
      
LC Conditions (MS Compatible)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Sample Preparation Protocols

Protocol A: Solid Synthetic Standard
  • Weigh: Accurately weigh 10 mg of Piperonyloylglycine.

  • Dissolve: Dissolve in 10 mL Methanol (Stock: 1 mg/mL).

  • Dilute: Dilute 1:10 with Mobile Phase A for working standard (100 µg/mL).

    • Critical: Do not inject pure methanol stocks onto a high-aqueous initial gradient; it causes peak distortion ("solvent effect").

Protocol B: Plasma Extraction (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard (e.g., Hippuric Acid-d5, 10 µg/mL).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 1% Formic Acid).

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect supernatant and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (90:10).

Visualizing the Metabolic Workflow

The following diagram illustrates the formation of Piperonyloylglycine from the parent benzodioxole compounds and the analytical workflow.

G cluster_metabolism Metabolic Pathway (In Vivo) cluster_analysis Analytical Workflow Parent MDP Parent Drug (e.g., Piperine/Stiripentol) Inter Piperonylic Acid (Intermediate) Parent->Inter Oxidative Cleavage (CYP450) Target Piperonyloylglycine (Target Analyte) Inter->Target Glycine Conjugation (GLYAT Enzyme) Sample Biological Sample (Plasma/Urine) Target->Sample Excretion Prep Protein Precip. (ACN + 1% FA) Sample->Prep HPLC HPLC Separation (C18, pH 2.2) Prep->HPLC Detect Detection (UV 290nm / MS-MRM) HPLC->Detect

Caption: Figure 1. Metabolic formation of Piperonyloylglycine from MDP precursors and the subsequent analytical workflow.

Method Validation Criteria (ICH M10)

To ensure the method is "self-validating" and robust, the following acceptance criteria must be met during setup:

ParameterAcceptance CriterionTroubleshooting
System Suitability %RSD of Peak Area < 2.0% (n=5)Check injector reproducibility; ensure column equilibrium.
Linearity (

)
> 0.995 over range 0.5 - 50 µg/mLIf non-linear at high end, reduce injection volume.
Accuracy 85-115% of nominal concentrationCheck internal standard stability.
Retention Time

stability

0.1 min
Ensure mobile phase pH is buffered (Phosphate) rather than just acidified.
Tailing Factor

Increase buffer strength or column temperature (up to 40°C).

Troubleshooting & Causality

  • Peak Splitting:

    • Cause: Sample solvent is stronger than the initial mobile phase (e.g., injecting 100% MeOH sample onto 10% ACN gradient).

    • Fix: Dilute sample 1:5 with water or initial mobile phase before injection.

  • Drifting Retention Times:

    • Cause: pH instability. The carboxylic acid moiety is sensitive to pH changes near its pKa (3.8).

    • Fix: Use 20-25 mM Phosphate buffer instead of simple formic acid water if UV detection is used.

  • Low Sensitivity (MS):

    • Cause: Ion suppression from phospholipids in plasma.

    • Fix: Switch from Protein Precipitation to Solid Phase Extraction (SPE) using a mixed-mode anion exchange cartridge (MAX) to selectively bind the acid.

References

  • Badenhorst, C. P., et al. (2013). "The importance of glycine conjugation in the metabolism of aromatic acids." Expert Opinion on Drug Metabolism & Toxicology. Link

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

  • Agilent Technologies. (2020). "Analysis of Acidic Drugs using Agilent ZORBAX Eclipse Plus C18." Agilent Application Notes. Link

  • Tran, T. H., et al. (2017). "Metabolism of stiripentol in humans: In vitro and in vivo correlations." Drug Metabolism and Disposition. Link

techniques for single crystal XRD of benzoyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Single Crystal XRD Techniques for Benzoyl Amino Acids

Executive Summary

N-benzoyl amino acids serve as critical structural models for peptidomimetics and drug precursors.[1] However, their structural analysis is frequently complicated by two factors: conformational flexibility (due to the rotatable N-C(O) and C(O)-Ph bonds) and weak anomalous scattering (absence of heavy atoms). This guide provides a validated workflow to overcome these challenges, ensuring high-resolution datasets and unambiguous absolute configuration assignment.

Crystallization Protocols: The "Soft-Interaction" Strategy

Benzoyl amino acids possess competing intermolecular forces: strong hydrogen bonding (carboxylic acid/amide groups) and weak


-

stacking (benzoyl rings).[1] Successful crystallization requires a solvent system that modulates the H-bonding without disrupting the aromatic stacking.
Protocol A: pH-Modulated Slow Evaporation (Primary Method)

Best for: Alanine, Valine, and Phenylalanine derivatives.[1]

  • Solubility Check: Dissolve 20 mg of the benzoyl amino acid in 2 mL of absolute ethanol . If solubility is poor, add drops of 1M NaOH until clear (forming the sodium salt).

  • Acidification (The Critical Step): If base was used, slowly add 1M HCl dropwise while stirring until the solution reaches pH 4-5 .

    • Mechanism:[1][2][3][4] This targets the isoelectric point, encouraging the formation of the neutral, protonated carboxylic acid species which crystallizes more readily than the zwitterion in organic solvents.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a clean scintillation vial. Dust particles act as uncontrolled nucleation sites and must be removed.
    
  • Evaporation: Cover the vial with Parafilm. Pierce 3-5 small holes with a 21G needle.

  • Incubation: Place in a vibration-free environment at 4°C. Lower temperature reduces thermal motion, favoring ordered

    
    -stacking.
    
Protocol B: Anti-Solvent Vapor Diffusion

Best for: Hydrophobic side chains (Leucine, Isoleucine).

  • Inner Solution: Dissolve 15 mg of compound in 1 mL Acetone .

  • Outer Solution: Place 3 mL of n-Hexane or Water in the outer reservoir.

    • Choice: Use Hexane if the compound is very hydrophobic; use Water if it is amphiphilic.

  • Equilibration: Seal the chamber. The slow diffusion of the anti-solvent (hexane/water) into the acetone reduces solubility gradually, promoting single crystal growth over precipitation.

Data Acquisition Strategy

For benzoyl amino acids, the primary crystallographic challenge is determining Absolute Configuration (AC) because the molecules consist entirely of "light" atoms (C, H, N, O).

Instrumentation Parameters
ParameterSettingRationale
X-ray Source Cu K

(

Å)
Essential.[1][5][6] Mo radiation (

Å) produces negligible anomalous scattering signal for C/N/O atoms, making AC determination impossible.
Temperature 100 K (Cryostream) Freezes rotatable side chains (reducing thermal ellipsoids) and minimizes dynamic disorder in the phenyl ring.
Detector Distance 40-50 mm Maximizes high-angle resolution (

Å), which is critical for resolving similar bond lengths (e.g., C=O vs C-OH).[1]
Exposure Time 10-30 s/frame Benzoyl groups are radiation-stable, allowing longer exposures to boost signal-to-noise (I/

> 10).[1]
Mounting Technique
  • Do not use epoxy/glue. These cure rigidly and can crack fragile organic crystals upon cooling.

  • Use Perfluoropolyether (PFPE) Oil (e.g., Fomblin). It remains viscous at room temperature and forms a glass at 100 K, protecting the crystal from ice formation and mechanical stress.

Structural Refinement & Absolute Configuration

Handling Disorder

The benzoyl ring often exhibits rotational disorder.

  • Diagnosis: Look for elongated thermal ellipsoids on the phenyl ring carbons.

  • Remedy: Apply a rigid bond restraint (RIGU in SHELXL) to the ring. If severe, model the ring over two positions (Part A/Part B) and refine occupancy.

Validating Chirality (The Flack Parameter)

For chiral amino acids, proving the enantiomer is correct is mandatory.

  • Refinement: Use the TWIN and BASF commands if the structure is non-centrosymmetric.

  • Interpretation:

    • Flack

      
       (with 
      
      
      
      ):
      Correct absolute structure.
    • Flack

      
      :  Inverted structure (flip the coordinates).
      
    • Flack

      
      :  Racemic twin (or wrong space group).
      
  • Critical Check: For light atom structures, the standard uncertainty (

    
    ) is often high. Bayesian statistics  (Hooft parameter) are often more robust than the classical Flack parameter for these datasets.
    

Visualized Workflows

Workflow 1: Crystallization Decision Matrix

Crystallization_Protocol Start Start: Benzoyl Amino Acid Sample Solubility Check Solubility in Ethanol Start->Solubility Decision1 Soluble? Solubility->Decision1 MethodA Method A: Slow Evaporation (Ethanol/Water) Decision1->MethodA Yes MethodB Method B: Vapor Diffusion (Acetone/Hexane) Decision1->MethodB Partial/Oily AddBase Add 1M NaOH (dropwise) until clear Decision1->AddBase No Filter Filter (0.22 µm) MethodA->Filter Incubate Incubate at 4°C (Vibration Free) MethodB->Incubate AdjustPH Adjust pH to 4-5 with 1M HCl AddBase->AdjustPH AdjustPH->Filter Filter->Incubate Check Microscopy Check Incubate->Check Check after 3-7 days

Caption: Decision matrix for selecting the optimal crystallization pathway based on initial solubility profiles.

Workflow 2: Refinement & Chirality Validation

Refinement_Logic Data Raw Diffraction Data (Cu Source) Solve Structure Solution (Dual Space/Direct Methods) Data->Solve Refine Least-Squares Refinement (SHELXL) Solve->Refine CheckH Check H-Bonding (N-H...O patterns) Refine->CheckH CheckDisorder Check Phenyl Ring Disorder CheckH->CheckDisorder Flack Calculate Flack Parameter (x) CheckDisorder->Flack Valid x ≈ 0.0 (u < 0.1) Correct Structure Flack->Valid x ~ 0 Invert x ≈ 1.0 Invert Coordinates Flack->Invert x ~ 1 Racemic x ≈ 0.5 Racemic Twin Flack->Racemic x ~ 0.5 Invert->Refine Re-refine

Caption: Logical flow for structure refinement, emphasizing the critical check of the Flack parameter for absolute configuration.

References

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. Retrieved from [Link]

  • Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Parsons, S. (2017).[7] Determination of absolute configuration using X-ray diffraction. Tetrahedron Asymmetry, 28, 1304–1313.[7] Retrieved from [Link]

  • Flack, H. D. (1983).[8] On enantiomorph-polarity estimation. Acta Crystallographica Section A. Retrieved from [Link]

  • Fu, A.-Y., & Wang, D.-Q. (2005).[1][9] N-Benzoylalanine.[1][9][10] Acta Crystallographica Section E. Retrieved from [Link]

Sources

scaling up the synthesis of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid (also known as N-piperonyloylglycine). While laboratory-scale synthesis often utilizes expensive peptide coupling reagents (e.g., EDC, HATU), this guide focuses on a cost-effective Schotten-Baumann approach suitable for multi-kilogram production. The protocol emphasizes process safety, atom economy, and "green" solvent selection, utilizing an in situ generated acid chloride intermediate to minimize isolation hazards.

Introduction & Strategic Assessment

The target molecule, a glycine conjugate of piperonylic acid, serves as a critical intermediate in the development of peptidomimetics and specific antiviral agents. In a drug development context, transitioning from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) requires a fundamental shift in strategy.

Route Selection: The Schotten-Baumann Advantage

For scaling simple amide couplings, the Schotten-Baumann reaction is superior to carbodiimide-mediated couplings for three reasons:

  • Purification Efficiency: The product is an acid. By controlling pH, the product can be precipitated directly from the reaction mixture, avoiding chromatography.

  • Atom Economy: It utilizes Thionyl Chloride (

    
    ) and Sodium Hydroxide (
    
    
    
    ) rather than high-molecular-weight coupling agents (e.g., HATU, PyBOP) that generate complex waste streams.
  • Solvent Safety: The reaction proceeds primarily in water, reducing the reliance on halogenated solvents like Dichloromethane (DCM).

Reaction Engineering & Mechanism

The synthesis proceeds in two distinct stages:

  • Activation: Conversion of Piperonylic acid to Piperonyloyl chloride using Thionyl Chloride.

  • Coupling: Interfacial reaction of the acid chloride with Glycine in an aqueous alkaline medium.

Visualizing the Process Flow

The following diagram outlines the critical unit operations and decision points for the scale-up process.

G Start Piperonylic Acid (Solid) Activation Activation Step (SOCl2, Toluene, Cat. DMF) Temp: 70-80°C Start->Activation Charge Reactor A Distillation Azeotropic Distillation Remove excess SOCl2 Activation->Distillation Gas Evolution (SO2, HCl) AcidChloride Piperonyloyl Chloride (Solubilized in THF/Toluene) Distillation->AcidChloride Coupling Schotten-Baumann Coupling Biphasic (Org/Aq) Temp: 0-5°C -> RT AcidChloride->Coupling Slow Addition GlycinePrep Glycine Solution (Water + NaOH, pH > 10) GlycinePrep->Coupling Charge Reactor B Quench Acidification (HCl) pH Adjustment to 2-3 Coupling->Quench Completion Check (HPLC) Precipitation Product Precipitation & Filtration Quench->Precipitation Recryst Recrystallization (EtOH/H2O) Precipitation->Recryst Purity < 98%

Figure 1: Process Flow Diagram (PFD) for the synthesis of N-piperonyloylglycine, highlighting the convergent nature of the Schotten-Baumann protocol.

Detailed Protocols

Step 1: Synthesis of Piperonyloyl Chloride (Activation)

Objective: Generate the reactive electrophile without isolating the moisture-sensitive solid.

Reagents:

  • Piperonylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • N,N-Dimethylformamide (DMF) (0.05 equiv - Catalyst)

  • Toluene (5-10 volumes)

Protocol:

  • Setup: Equip a jacketed reactor with a mechanical stirrer, reflux condenser, and a caustic scrubber (NaOH trap) to neutralize

    
     and 
    
    
    
    off-gases.
  • Charging: Charge Piperonylic acid and Toluene. Stir to create a slurry.

  • Catalyst Addition: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Activation: Add

    
     dropwise over 30 minutes. Heat the mixture to 75–80°C.
    
  • Reaction: Hold at temperature for 2–3 hours. Monitor by HPLC (quench aliquot with methanol to form methyl ester for analysis).

  • Workup: Once complete, apply vacuum to distill off excess

    
     and roughly 20% of the Toluene. This ensures removal of acidic gases.
    
  • Output: A solution of Piperonyloyl chloride in Toluene. Cool to 20°C.

Step 2: Schotten-Baumann Coupling

Objective: Form the amide bond while managing the competition between amine nucleophilicity and hydrolytic degradation.

Reagents:

  • Glycine (1.2 equiv)

  • Sodium Hydroxide (2.5 equiv total)

  • Tetrahydrofuran (THF) (Optional co-solvent, 2-3 volumes)

Protocol:

  • Aqueous Phase Preparation: In a separate reactor, dissolve Glycine and NaOH (2.2 equiv) in water (10 volumes). Cool to 0–5°C.

    • Critical Parameter: The pH must remain >10. The

      
       of the amino group in glycine is ~9.6. To ensure it acts as a nucleophile (
      
      
      
      rather than
      
      
      ), the pH must be basic.
  • Addition: Add the Piperonyloyl chloride solution (from Step 1) dropwise to the cold Glycine solution.

    • Process Control: Maintain internal temperature <10°C. If the reaction exotherms too high, hydrolysis of the acid chloride increases.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • pH Monitoring: Check pH periodically. If it drops below 9, add small aliquots of 10% NaOH. The reaction generates HCl, which consumes the base.

  • Phase Separation (Optional): If Toluene was used, stop stirring and separate the layers. The product is in the aqueous layer (as the sodium salt). Discard the organic layer (removes neutral impurities).

Step 3: Isolation and Purification
  • Precipitation: Cool the aqueous product phase to 10°C. Slowly add 6N HCl until the pH reaches 2.0–2.5.

    • Observation: The product will precipitate as a white solid.

  • Filtration: Filter the slurry using a basket centrifuge or Nutsche filter.

  • Wash: Wash the cake with cold water (2x) to remove residual NaCl and mineral acids.

  • Drying: Dry in a vacuum oven at 50°C.

  • Recrystallization (If needed): Dissolve the crude solid in hot Ethanol/Water (90:10). Cool slowly to 4°C to crystallize.

Quantitative Data Summary

ParameterSpecification / RangeRationale
Stoichiometry Acid Chloride (1.0) : Glycine (1.2)Slight excess of cheap Glycine ensures full consumption of the expensive intermediate.
Temperature (Addn) 0°C – 5°CMinimizes hydrolysis of acid chloride by water.
pH Control 10.0 – 12.0Ensures Glycine is unprotonated (

) and reactive.
Expected Yield 85% – 92%High efficiency typical of Schotten-Baumann.
Purity (HPLC) > 99.0% (post-crystallization)Required for pharmaceutical intermediates.

Troubleshooting & Critical Controls

Issue: Low Yield due to Hydrolysis

  • Cause: The acid chloride reacted with water instead of glycine.

  • Fix: Ensure the temperature is kept low (0°C) during addition. Increase the mixing rate (mass transfer limited). Ensure pH stays >10.

Issue: Sticky Precipitate

  • Cause: Impurities or rapid acidification.

  • Fix: Acidify slowly over 30 minutes. If the product oils out, seed the mixture with pure crystals at pH 4 before dropping to pH 2.

Issue: Residual Solvent (Toluene)

  • Fix: The final water wash and vacuum drying usually remove this. If Toluene persists, the recrystallization step is mandatory.

References

  • Schotten-Baumann Reaction Conditions

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: General mechanism for amide synthesis in biphasic aqueous systems.
    • Link:

  • Thionyl Chloride Activation Protocols

    • Source: Master Organic Chemistry.
    • Context: Mechanism and stoichiometry for converting carboxylic acids to acid chlorides using .
    • Link:

  • Green Chemistry in Amide Couplings

    • Source: UCL Discovery / Green Chemistry Journal.
    • Context: Discussion on solvent selection and avoiding toxic coupling agents in favor of catalytic or thermal methods where possible.
    • Link:

  • Synthesis of 1,3-Benzodioxole Derivatives

    • Source: ResearchG
    • Context: Specific precedents for synthesizing amino-acyl deriv
    • Link:

Technical Guide: Preparation and Formulation of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic Acid for In Vivo Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a standardized workflow for the synthesis, purification, and in vivo formulation of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid (commonly referred to as Piperonyloyl Glycine ). As a glycine conjugate of piperonylic acid, this compound is frequently investigated as a metabolic marker of methylenedioxy-ring drugs (e.g., MDMA, stiripentol) or as a bioactive moiety in its own right. This document addresses the critical challenge of low aqueous solubility in the free acid form by providing a validated Schotten-Baumann synthesis protocol and a solubilization strategy utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) for parenteral administration.

Chemical Identity & Rationale

Understanding the physicochemical properties of the target molecule is a prerequisite for successful formulation.

  • IUPAC Name: 2-[(1,3-Benzodioxole-5-carbonyl)amino]acetic acid

  • Common Name: Piperonyloyl Glycine

  • Molecular Formula: C₁₀H₉NO₅

  • Molecular Weight: 223.18 g/mol

  • Physicochemical Profile:

    • Acidic Character: The terminal carboxylic acid (

      
      ) allows for salt formation.
      
    • Lipophilicity: The benzodioxole ring confers significant lipophilicity (

      
      ), making the free acid poorly soluble in neutral water but soluble in organic solvents (DMSO, Ethanol) and alkaline aqueous buffers.
      

Experimental Rationale: In biological systems, this compound often precipitates in acidic environments (e.g., gastric fluid), leading to variable bioavailability. For in vivo studies (IV, IP, or SC), the compound must be delivered as a soluble salt or complex to prevent micro-embolization and ensure linear pharmacokinetics.

Synthesis Protocol (Schotten-Baumann Reaction)

While various coupling methods exist (e.g., EDC/NHS), the Schotten-Baumann reaction using the acid chloride is preferred for scale-up due to its high yield and simplified purification (avoiding urea byproducts).

Reagents Required[1][2][3][4][5][6][7]
  • Piperonyloyl Chloride (CAS: 25054-53-9) [Note: Can be generated in situ from Piperonylic acid + Thionyl Chloride]

  • Glycine (CAS: 56-40-6)[1]

  • Sodium Hydroxide (NaOH) , 2M solution

  • Hydrochloric Acid (HCl) , 6M solution

  • Solvents: Tetrahydrofuran (THF), Diethyl Ether, Water.

Step-by-Step Methodology
  • Preparation of Aqueous Phase:

    • Dissolve Glycine (1.2 equiv) in 2M NaOH (2.5 equiv). The excess base is critical to neutralize the HCl generated during the reaction and keep the glycine amine nucleophilic.

    • Chill the solution to 0–5°C in an ice bath.

  • Acylation Reaction:

    • Dissolve Piperonyloyl Chloride (1.0 equiv) in dry THF (approx. 5 mL per gram of chloride).

    • Dropwise Addition: Slowly add the acid chloride solution to the aqueous glycine solution under vigorous stirring.

    • pH Maintenance: Monitor pH. If it drops below 9, add small aliquots of 2M NaOH. The reaction must remain alkaline to prevent the hydrolysis of the acid chloride before it reacts with glycine.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Isolation:

    • Wash: Extract the alkaline reaction mixture with Diethyl Ether (

      
      ) to remove unreacted acid chloride or neutral impurities. Discard the organic (ether) layer.
      
    • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH

      
       2.0. The product, [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid, will precipitate as a white solid.
      
    • Filtration: Collect the solid by vacuum filtration. Wash with cold water (

      
      ) to remove inorganic salts (NaCl).
      
  • Purification:

    • Recrystallize from hot water or an Ethanol/Water (1:1) mixture to achieve HPLC purity >98%.

Synthesis Logic Visualization

SynthesisWorkflow Start Start: Piperonyloyl Chloride (THF solution) Reaction Biphasic Coupling (Schotten-Baumann) Start->Reaction Glycine Glycine + NaOH (Aqueous, 0°C) Glycine->Reaction Wash Ether Wash (Remove Neutral Impurities) Reaction->Wash Stir 2h Acidify Acidify to pH 2.0 (Precipitate Product) Wash->Acidify Aqueous Layer Final Pure Piperonyloyl Glycine (Crystalline Solid) Acidify->Final Filter & Recrystallize

Caption: Logical flow for the Schotten-Baumann synthesis of Piperonyloyl Glycine, highlighting the critical phase separation and acidification steps.

In Vivo Formulation Strategy

Critical Warning: Do not inject the free acid suspended in water. This will cause pain upon injection and erratic absorption. You must formulate it as a soluble salt or inclusion complex.

Formulation A: Sodium Salt Buffer (For doses < 20 mg/kg)

This method relies on the "Salting-in" effect by converting the carboxylic acid to its sodium carboxylate form.

  • Weighing: Weigh the required amount of Piperonyloyl Glycine.

  • Solubilization: Add 0.9 equivalents of 0.1M NaOH. Vortex until clear.

    • Note: The pH will be high initially.

  • Buffering: Add 10x volume of Phosphate Buffered Saline (PBS, pH 7.4).

  • Adjustment: Check pH. If pH > 8.0, carefully adjust back to pH 7.4 using dilute HCl. If the compound precipitates, the concentration is too high for this method; switch to Formulation B.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Formulation B: Cyclodextrin Complex (Gold Standard for High Doses)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic benzodioxole ring, improving solubility and reducing local tissue irritation.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) stock solution of HP-β-CD in sterile water or saline.

  • Compound Addition: Add Piperonyloyl Glycine to the vehicle.

  • Sonication: Sonicate at 40°C for 20–30 minutes.

  • pH Adjustment: If not fully dissolved, adjust pH to 7.0–7.5 with 1M NaOH. The combination of CD complexation and ionization usually achieves concentrations up to 10–20 mg/mL.

  • Filtration: 0.22 µm sterile filter.

Formulation Decision Logic

FormulationLogic CheckDose Target Dose Concentration LowDose Low (< 5 mg/mL) CheckDose->LowDose HighDose High (> 5 mg/mL) CheckDose->HighDose SalinePath Formulation A: Sodium Salt in PBS LowDose->SalinePath CDPath Formulation B: 20% HP-β-CD Vehicle HighDose->CDPath CheckSol Visual Check: Precipitate? SalinePath->CheckSol Success Sterile Filter (0.22 µm) Ready for Injection CDPath->Success CheckSol->Success Clear Fail Switch to Formulation B CheckSol->Fail Cloudy Fail->CDPath

Caption: Decision tree for selecting the appropriate vehicle based on required concentration and observed solubility.

Quality Control (QC) & Stability

Before administration, the formulation must pass the following checks to ensure data integrity and animal welfare.

ParameterMethodAcceptance CriteriaRationale
Identity ¹H-NMR (DMSO-d₆)Characteristic peaks: Benzodioxole singlet (~6.1 ppm), Glycine methylene doublet (~3.9 ppm).Confirm structure and absence of solvent residues (THF/Ether).
Purity HPLC-UV (254 nm)> 98% Area Under CurveImpurities (e.g., free Piperonylic acid) may have distinct biological activity.
Endotoxin LAL Assay< 0.5 EU/mgEssential for IV/IP studies to prevent inflammation artifacts.
pH Micro-electrode7.2 – 7.6Extreme pH causes phlebitis or peritonitis in mice/rats.
Appearance Visual InspectionClear, colorless, particulate-freeParticulates can cause lung embolism in IV tail vein injections.

References

  • Synthesis of Benzodioxole Derivatives: Leite, A. C. L., et al. "Synthesis of 1,3-benzodioxole derivatives containing an amino acid moiety."[2][3] Farmaco, 2004.

  • Schotten-Baumann Reaction Conditions: "Schotten-Baumann Reaction." Organic Chemistry Portal.

  • Cyclodextrin Formulation Safety: Gould, S., & Scott, R. C. "2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review." Food and Chemical Toxicology, 2005.[3]

  • Parenteral Formulation of Acidic Drugs: Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004.

  • Chemical Identity (PubChem): "N-(1,3-Benzodioxol-5-ylcarbonyl)glycine." PubChem Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-GLY-001 Subject: Yield Optimization & Troubleshooting for N-Piperonyloylglycine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2][3]

The target molecule, [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid (also known as N-piperonyloylglycine), is an amide conjugate of piperonylic acid and glycine.

Achieving high yields (>85%) relies on mitigating the competitive hydrolysis of the acylating agent. The synthesis is typically performed via the Schotten-Baumann reaction , where the nucleophilic amine (glycine) attacks the electrophilic carbonyl of piperonyloyl chloride.

The Core Challenge: The reaction is a race between:

  • Amidation (Desired):

    
    
    
  • Hydrolysis (Parasitic):

    
    
    

If the pH is too low (<8), the glycine amine is protonated (


) and non-nucleophilic. If the pH is too high (>11) or temperature uncontrolled, hydroxide ions rapidly hydrolyze the acid chloride, destroying your starting material.

Optimized Protocols

Method A: The Modified Schotten-Baumann (Scalable & Cost-Effective)

Recommended for gram-to-kilogram scale synthesis.

Reagents:

  • Glycine (1.2 equiv)

  • Piperonyloyl chloride (1.0 equiv) [Freshly distilled or high purity]

  • Base: 10% NaOH (aq) or KOH

  • Solvent: THF (Tetrahydrofuran) or Dioxane (to solubilize the acid chloride)

Step-by-Step Protocol:

  • Preparation of Glycine Solution:

    • Dissolve Glycine (1.2 equiv) in 10% NaOH (2.5 equiv relative to glycine).

    • Critical Control Point: Cool this aqueous solution to 0–5°C in an ice bath. High temperatures accelerate hydrolysis exponentially.

  • Acyl Chloride Addition:

    • Dissolve Piperonyloyl chloride in dry THF (concentration ~1g/2mL).

    • Add the THF solution dropwise to the vigorously stirred glycine solution.

    • Simultaneous Base Addition: Monitor pH continuously. As the reaction proceeds, HCl is generated, dropping the pH. Simultaneously add 10% NaOH dropwise to maintain pH 9–10 .

  • Reaction Monitoring:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Validation: TLC (System: CHCl3:MeOH:Acetic Acid 90:9:1). The acid chloride spot should disappear.

  • Workup & Isolation:

    • Wash the alkaline reaction mixture with Diethyl Ether (

      
      ) to remove unreacted acid chloride or neutral impurities (the product remains in the aqueous phase as the salt).
      
    • Acidification: Cool the aqueous layer back to 0°C. Slowly acidify with 6N HCl to pH 2.

    • Precipitation: The product will precipitate as a white solid. Stir for 30 mins to ensure complete crystallization.

    • Filter and wash with ice-cold water.

Method B: EDC Coupling (High Purity / Small Scale)

Recommended if acid chloride is unavailable or if "sticky" impurities persist in Method A.

Reagents: Piperonylic Acid (1.0 eq), Glycine Methyl Ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.1 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Dissolve Piperonylic acid in DMF. Add EDC·HCl and HOBt. Stir for 15 min at 0°C to activate ester.

  • Add Glycine Methyl Ester HCl and DIPEA. Stir at RT overnight.

  • Hydrolysis Step: The intermediate is the methyl ester. Treat with LiOH (2 eq) in THF/H2O (1:1) for 2 hours to cleave the ester.

  • Acidify to precipitate the final free acid.

Data Visualization & Logic Flow

Workflow Diagram: Schotten-Baumann Optimization

This diagram illustrates the critical decision points in the standard synthesis route.

G Start Start: Reactants Mix Dissolve Glycine in NaOH (aq) Cool to 0°C Start->Mix Add Add Piperonyloyl Chloride (in THF) Dropwise Addition Mix->Add CheckPH Is pH between 9-10? Add->CheckPH AdjustBase Add NaOH Dropwise CheckPH->AdjustBase No (<9) Stir Stir 1h @ 0°C -> 2h @ RT CheckPH->Stir Yes AdjustBase->CheckPH Wash Wash Aq. phase with Ether (Removes neutral impurities) Stir->Wash Acidify Acidify Aq. phase to pH 2 (Precipitates Product) Wash->Acidify Filter Filter & Recrystallize (Ethanol/Water) Acidify->Filter

Caption: Figure 1. Optimized workflow for Schotten-Baumann synthesis emphasizing the critical pH control loop to prevent hydrolysis.

Troubleshooting Guide (FAQ)

Ticket #402: Low Yield (<50%)

User Question: "I followed the protocol, but my yield is consistently below 50%. The filtrate is cloudy."

Root Cause Analysis:

  • Hydrolysis of Acid Chloride: The most common failure mode. If the pH spiked >11 during addition, or the temperature rose >5°C, the chloride hydrolyzed to piperonylic acid before reacting with glycine.

  • Incomplete Precipitation: Glycine derivatives are amphoteric. If acidification is not sufficient (pH > 3) or the volume of water is too high, the product remains soluble.

Corrective Action:

  • Strict Temperature Control: Ensure the internal temperature never exceeds 5°C during addition.

  • Salting Out: If yield is low, saturate the aqueous filtrate with NaCl and extract with Ethyl Acetate (

    
    ). The product may be trapped in the water phase.
    
  • Check Reagent Quality: Piperonyloyl chloride degrades to the acid upon storage. Verify quality via melting point or IR (look for -COCl peak ~1770 cm⁻¹ vs -COOH broad peak).

Ticket #405: Product is a "Sticky" Oil/Gum

User Question: "Upon acidification, the product oiled out instead of precipitating as a solid."

Root Cause Analysis: This usually indicates the presence of impurities (unreacted acid chloride or oligomers) preventing crystal lattice formation, or the inclusion of the organic solvent (THF) in the aqueous phase.

Corrective Action:

  • Remove Organic Solvent: Before acidification, ensure you have evaporated the THF/Dioxane. The presence of THF increases the solubility of the product and can cause oiling.

  • Seeding: Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Recrystallization: Dissolve the crude oil in a minimum amount of boiling Ethanol, then add hot Water until just turbid. Cool slowly.

Ticket #409: Purity Issues (Unknown Peaks in NMR)

User Question: "My NMR shows a split peak for the methylene protons. Is it a mixture?"

Root Cause Analysis:

  • Rotamers: Amides often show rotamers in NMR, but usually not for simple glycine derivatives at RT.

  • Piperonylic Acid Contamination: The hydrolysis byproduct (Piperonylic acid) co-precipitates with the product.

Diagnostic Table:

ImpurityH-NMR Signature (DMSO-d6)Removal Strategy
Piperonylic Acid Broad -COOH >12 ppm; Methylene -O-CH2-O- singlet identical to product but shifted slightly.Wash the solid product with dilute Sodium Bicarbonate (NaHCO3). The product is a stronger acid (pKa ~3.7) than the impurity? No, actually Recrystallization from Ethanol/Water is best.
Glycine Broad NH3+ signal; usually stays in water.Wash precipitate thoroughly with water.
Dioxane/THF Sharp singlets at 3.57 ppm or 1.8/3.6 ppm.Dry under high vacuum at 50°C for 12h.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Yield Problem->LowYield Sticky Sticky/Oily Solid Problem->Sticky Impure Impure (NMR) Problem->Impure CheckTemp Temp > 5°C during add? LowYield->CheckTemp SolventRem Was THF removed? Sticky->SolventRem Recryst Action: Recrystallize (EtOH/H2O) Impure->Recryst Unknown Peaks Hydrolysis Cause: Hydrolysis Action: Keep T < 5°C CheckTemp->Hydrolysis Yes CheckSol Filtrate Analysis CheckTemp->CheckSol No SaltOut Action: Saturate with NaCl Extract w/ EtOAc CheckSol->SaltOut Evap Action: Evaporate THF before acidifying SolventRem->Evap No SolventRem->Recryst Yes

Caption: Figure 2. Decision tree for diagnosing common synthetic failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions and amide synthesis).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for acyl chloride hydrolysis vs. aminolysis).
  • Leite, A. C. L., et al. (2001). "Synthesis of 1,3-benzodioxole derivatives containing an amino acid moiety in side chain." Farmaco, 56(12), 971-977. Link (Specific application of amino acid coupling to piperonylic acid derivatives).

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link (Review of coupling agents like EDC/HOBt).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122248, N-Piperonyloylglycine. Link (Verification of compound structure and identifiers).

solubility issues of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid in aqueous solutions

Technical Support Center: Solubilization & Handling of -Piperonylglycine[1][2][3]

Compound Identifier: [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid Common Name:

Chemical Class:

Molecular Formula:

Molecular Weight:123

Part 1: The Core Solubility Challenge (Root Cause Analysis)[1][2][3]

Users frequently report precipitation when diluting DMSO stocks into aqueous buffers or failure to dissolve in pure water.[1][2][3] This is not a quality defect but a fundamental property of the molecule.[1][2][3]

The "Amphiphilic Acid" Trap

This molecule consists of two conflicting domains:[3][4]

  • Lipophilic Head: The 1,3-benzodioxole ring (methylenedioxybenzene) is highly hydrophobic.[1][2][3]

  • Acidic Tail: The glycine moiety provides a free carboxylic acid.[1][2][3][4]

The Mechanism: The solubility is governed entirely by the ionization state of the carboxylic acid (

123
  • At pH < 4.0 (Protonated State): The molecule is neutral.[1][2][3] The lipophilic benzodioxole ring dominates, causing the molecules to stack via

    
    -
    
    
    interactions and crystallize out of water.[1][2][3]
  • At pH > 6.0 (Ionized State): The carboxylic acid deprotonates to form a carboxylate anion (

    
    ).[1][2][3] This charge disrupts the stacking and allows hydration, rendering the compound highly soluble.[1][2][3]
    
Visualizing the Solubility Logic

The following decision tree illustrates the correct workflow to prevent precipitation.

SolubilityLogicStartStart: Solid Powder(N-Piperonylglycine)TargetTarget Application?Start->TargetOrganicOrganic Synthesis / High Conc. StockTarget->OrganicChemistryBioBiological Assay / Animal InjectionTarget->BioBiologyDMSODissolve in DMSO or Ethanol(Solubility > 20 mg/mL)Organic->DMSODirectWaterDirect addition to Water?Bio->DirectWaterStableStable Stock SolutionDMSO->StablePrecipCRITICAL FAILURE:pH drops, Compound PrecipitatesDirectWater->PrecipYes (Acidic pH)BufferStrategyCorrect Strategy:Pre-buffer or pH AdjustmentDirectWater->BufferStrategyNoStep11. Dissolve in DMSO (100x)BufferStrategy->Step1Step22. Prepare Buffer (PBS/HBSS)Ensure pH is 7.4 - 8.0Step1->Step2Step33. Add Stock dropwise while vortexingStep2->Step3ResultClear Solution(Micellar/Soluble state)Step3->Result

Figure 1: Decision matrix for solubilizing N-Piperonylglycine based on application. Note the critical failure point when adding directly to unbuffered water.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "The compound precipitated immediately upon adding my DMSO stock to the cell culture media."

Diagnosis: This is likely caused by "Solvent Shock" combined with local acidity.[1][2][3][4] When a droplet of DMSO stock hits the aqueous media, the local concentration exceeds the solubility limit before it can disperse.[1][2][3] If the media pH is marginal (near 7.0), the compound may protonate and crash out.[1][2][3]

Corrective Protocol:

  • Warm the Media: Cold media reduces solubility.[1][2][3] Warm to 37°C.[1][2][3]

  • Vortex During Addition: Do not add the stock to a static tube. Vortex the media while slowly piping the DMSO stock into the center of the vortex.

  • Check Buffer Capacity: Ensure your media contains HEPES or sufficient Bicarbonate.[1][2][3] If the media turns yellow (acidic) upon addition, the compound is precipitating.[1][2][3] Add minimal 1N NaOH to restore physiological pH (pink/red phenol red color).[1][2][3]

Issue 2: "I need a solvent-free aqueous formulation for mice. How do I dissolve the powder?"

Diagnosis: You cannot dissolve the free acid form in pure water.[1][2][3][4] You must convert it to its sodium salt in situ.[1][2][3]

The "Salt-Formation" Protocol:

  • Calculate the molar amount of compound.[1][2][3]

  • Prepare a 1.05 molar equivalent solution of Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    ).
    • Note: Carbonate is gentler and prevents over-alkalinization.[1][2][3]

  • Add the powder to the base solution.[1][2][3]

  • Sonicate at 40°C. The solution should turn clear as the salt forms.

  • Adjust final pH to 7.4 using dilute HCl if necessary, but do not overshoot below pH 6.0 .

Issue 3: "Can I autoclave the solution?"

Answer: Not recommended. While the benzodioxole ring is stable, the amide bond (linking the glycine) is susceptible to hydrolysis under high heat and pressure, especially if the pH is not perfectly neutral.[1][2][3][4]

  • Alternative: Dissolve in buffer/solvent and sterilize using a 0.22 µm PVDF or PES syringe filter .[1][2][3] The compound does not bind significantly to these membranes.[1][2][3]

Part 3: Data Reference & Specifications

Physicochemical Data Table
PropertyValue / DescriptionImplications for Handling

(Acid)
3.6 – 3.8 (Estimated)Insoluble below pH 4.[1][2][3]0. Optimal solubility at pH > 6.[1][2][3]5.
LogP ~1.2 – 1.4Moderately lipophilic.[1][2][3] Permeable to cell membranes.[1][2][3]
Water Solubility < 0.5 mg/mL (Free Acid)> 50 mg/mL (Sodium Salt)Requires pH adjustment or co-solvents for high concentrations.[1][2][3]
DMSO Solubility > 25 mg/mLExcellent stock solvent.[1][2][3]
Stability Hydrolysis risk at extremes of pH.[1][2][3]Prepare aqueous working solutions fresh daily.
Comparative Solubility Matrix
Solvent SystemSolubility RatingUse Case
Pure Water (pH 5.5) 🔴 InsolubleDo Not Use. Will form a suspension.[1][2][3]
PBS (pH 7.4) 🟡 ModerateGood for low concentrations (< 1 mM).[1][2][3]
0.1M NaOH 🟢 HighBest for making aqueous stock concentrates.[1][2][3]
DMSO 🟢 Very HighStandard cryo-stock (-20°C).[1][2][3]
Ethanol 🟡 ModerateAlternative if DMSO is toxic to assay.[1][2][3]

Part 4: References & Grounding[1][2]

The protocols and data above are synthesized from standard physicochemical principles of

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94-53-1, 1,3-Benzodioxole-5-carboxylic acid (Piperonylic Acid).[1][2][3] Retrieved from [Link][1][2][3]

    • Context: Provides the baseline lipophilicity and acidity data for the parent scaffold.[1][2][3]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data.[1][2][3] CRC Press.[1][2][3]

    • Context: Authoritative source on the solubility behavior of N-acyl glycine derivatives (e.g., Hippuric acid) used to model the "Read-Across" data for this guide.

    • Context: Handling and safety data for structurally similar benzodioxole-glycine conjugates.[1][2][3]

  • NIST Chemistry WebBook. 1,3-Benzodioxole-5-carboxylic acid.[1][2][3][5] Retrieved from [Link][1][2][3]

    • Context: Verification of thermodynamic properties of the benzodioxole moiety.

optimizing crystallization conditions for organic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) | Ticket ID: OAC-OPT-2024

Welcome to the Advanced Crystallization Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your organic acid is behaving unpredictably—forming oils, solvates, or needles instead of the dense prisms you need for filtration and tableting.

Organic acids (carboxylic, sulfonic, phosphonic) present unique challenges due to their strong hydrogen-bonding potential and pH-dependent solubility. The guide below is structured to troubleshoot these specific molecular behaviors.

Module 1: Solvent System Engineering

The Issue: "My yield is low," or "I cannot get crystals to nucleate."

The Science: Organic acids require a delicate balance. A solvent that dissolves the acid too well (high solubility) leads to poor yield. A solvent that dissolves it poorly leads to uncontrolled nucleation or "crashing out." You must navigate the Metastable Zone Width (MSZW) .

Protocol: The Solubility-Yield Balance Test

Do not rely on "like dissolves like" alone. Use this self-validating screening protocol.

  • Select 3 Solvents:

    • Class A (Protic): Methanol or Ethanol (High H-bonding).

    • Class B (Aprotic Polar): Acetone or Ethyl Acetate (Dipole-dipole).

    • Class C (Non-polar): Toluene or Heptane (Van der Waals).

  • The Saturation Test:

    • Prepare saturated solutions at 50°C.

    • Validation Check: If the solute dissolves < 10 mg/mL, the solvent is too weak (discard). If it dissolves > 500 mg/mL, the yield will be poor (discard or use as co-solvent).

  • The Cooling Ramp:

    • Cool from 50°C to 10°C at 0.5°C/min.

    • Observation: Note the temperature where turbidity (cloudiness) first appears (

      
      ).
      
    • Calculation:

      
      . This is your MSZW.
      
    • Target: A manageable MSZW is 10–20°C. If

      
      , you risk "crashing out" amorphous material.
      
Data Table: Solvent Class Characteristics for Organic Acids
Solvent ClassInteraction TypeRisk ProfileBest For
Alcohols (MeOH, EtOH)Strong H-Bond Donor/AcceptorSolvate formationPolar acids (Citric, Tartaric)
Esters/Ketones (EtOAc, Acetone)H-Bond Acceptor OnlyOiling out (LLPS)Moderately polar acids
Hydrocarbons (Toluene, Hexane)Weak / DispersiveLow solubilityAnti-solvents

Module 2: Nucleation & Polymorph Control

The Issue: "I keep getting different crystal forms (polymorphs) or mixed batches."

The Science: According to Ostwald’s Rule of Stages , the least stable polymorph (highest free energy) often crystallizes first because it is kinetically favored (closest in energy to the solution state) [1].[1][2] To obtain the stable thermodynamic form, you must control the supersaturation driving force.

Workflow: Seeding Strategy for Polymorph Purity

Random nucleation is the enemy of reproducibility. Always seed.

SeedingLogic Start Start Cooling Crystallization SatPoint Reach Saturation Temp (T_sat) Start->SatPoint SuperSat Enter Metastable Zone (Supersaturation ~ 1.05-1.1) SatPoint->SuperSat SeedAdd Add Seeds (0.5 - 2.0 wt%) of Desired Polymorph SuperSat->SeedAdd Hold Isothermal Hold (30-60 mins) Allow Secondary Nucleation SeedAdd->Hold Cool Slow Cooling Ramp (Avoid Spontaneous Nucleation) Hold->Cool

Figure 1: Controlled Seeding Workflow. Adding seeds in the metastable zone bypasses the kinetic energy barrier, forcing the system to grow the desired polymorph.

FAQ: Polymorphism

Q: Why do I get the wrong polymorph even when I seed? A: You likely seeded too hot (dissolving the seeds) or too cold (spontaneous nucleation of the unwanted form occurred before seeds could grow). Validation: The solution must be slightly supersaturated but clear before adding seeds.

Module 3: Troubleshooting "Oiling Out" (LLPS)

The Issue: "The solution turned into milky droplets before crystals appeared."

The Science: This is Liquid-Liquid Phase Separation (LLPS).[3][4] It occurs when the "miscibility gap" (where the solution wants to split into solute-rich and solute-poor liquids) intersects with the supersaturation zone [2]. This is common in organic acids with hydrophobic tails (e.g., Ibuprofen, long-chain fatty acids).

Diagram: The Oiling Out Mechanism

OilingOut cluster_0 Phase Diagram Danger Zones cluster_1 The Fix HighConc High Solute Conc. Cooling Cooling Process HighConc->Cooling LLPS Liquid-Liquid Separation (Oiling Out) Cooling->LLPS Metastable Gap Hit Cryst Crystallization LLPS->Cryst Slow/Impure LowerConc Lower Initial Conc. SeedEarly Seed ABOVE T_oil LowerConc->SeedEarly DirectCryst Direct Crystallization SeedEarly->DirectCryst

Figure 2: Oiling out occurs when the system enters a liquid-liquid separation zone before crystallizing. The fix involves bypassing this zone via concentration adjustments or early seeding.

Recovery Protocol:
  • Reheat: Heat the mixture until the emulsion (milky oil) disappears and becomes a single clear phase.

  • Dilute: Add 10-20% more solvent. This shifts the system trajectory below the miscibility gap.

  • Seed High: Add seeds at a higher temperature than your previous attempt.

  • Change Solvent: If oiling out persists, the solvent is too polar/non-polar relative to the solute. Switch to a solvent with intermediate polarity (e.g., switch from Water to Isopropanol/Water mix).

Module 4: Particle Engineering (Habit Control)

The Issue: "My crystals are long needles that clog the filter."

The Science: Crystal habit (shape) is determined by the relative growth rates of crystal faces. Organic acids often form needles because they form hydrogen-bonded chains (fast growth direction) while side-to-side interactions are weak (slow growth).

The Solution: Use a "Growth Inhibitor" solvent. If crystals grow too fast in one direction (needles), use a solvent that adsorbs onto the fast-growing face to slow it down, forcing the crystal to grow wider (prisms/plates) [3].

Habit Modification Table
Problem ShapeLikely CauseSuggested Solvent AdjustmentMechanism
Needles Fast growth along H-bond chainChange to H-bond acceptor (e.g., Acetone)Solvent blocks the "ends" of the chain, forcing width growth.
Thin Plates Fast growth in two dimensionsIncrease SupersaturationHigher driving force can sometimes activate growth on slow faces.
Agglomerates Oiling out or fast nucleationImprove mixing / Lower cooling rateReduces local supersaturation spikes.

References

  • Ostwald's Rule of Stages: Threlfall, T. "Structural and thermodynamic explanations of Ostwald's Rule." Organic Process Research & Development, 2003.

  • Oiling Out Mechanisms: Bonnett, P. et al. "Solution Crystallisation of Organic Materials: Oiling Out." Mettler Toledo Application Notes.

  • Crystal Habit Modification: Davey, R. J. et al. "Crystal Engineering: The Role of Intermolecular Interactions." Royal Society of Chemistry, CrystEngComm.

  • Solvent Selection Guide: "Classic Solvent Selection Guide for Crystallization." University of Rochester, Dept of Chemistry.

Sources

challenges in purification of benzoyl amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzoyl Amino Acid Derivatives

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Queue: Active

Welcome to the Purification Support Hub

You have reached the Tier 3 Technical Support desk. We specialize in the downstream processing of N-acyl amino acids. If you are struggling with the classic Schotten-Baumann workup, persistent benzoic acid contamination, or "oiling out" during crystallization, you are in the right place.

Below you will find our Field-Proven Troubleshooting Guide , structured as a series of resolved support tickets. These protocols prioritize yield and purity, leveraging the physicochemical differences between your target molecule and its byproducts.

Module 1: The "Benzoic Acid Nightmare"

Issue: “I acidified my Schotten-Baumann reaction mixture, and a massive amount of white solid precipitated. NMR shows a 50:50 mix of my product and benzoic acid. Recrystallization isn't working.”

Diagnosis: This is the most common failure mode in benzoylation. Both your product (N-benzoyl amino acid) and the byproduct (benzoic acid) are carboxylic acids with similar pKa values (approx. 3.5–4.2). Simple acid-base extraction often fails to separate them because they protonate/deprotonate simultaneously.

The Solution: The "Solubility Gap" Protocol We exploit the lipophilicity difference. Benzoic acid is significantly more soluble in non-polar solvents (forming dimers) than the more polar, amide-bond-containing N-benzoyl amino acid.

Step-by-Step Protocol:

  • The "Pre-Wash" (Crucial Step):

    • Do not recrystallize immediately.

    • Take your crude, dry solid mixture (Product + Benzoic Acid).

    • Perform a trituration (slurry wash) with warm Hexanes or Petroleum Ether .

    • Mechanism:[1][2][3] Benzoic acid dissolves in the non-polar solvent; the N-benzoyl amino acid typically remains solid.

    • Filter the solid.[1][4] The filtrate contains the impurity; the filter cake is your enriched product.

  • The "High-pH" Wash (Liquid-Liquid Extraction):

    • If the solid is too sticky for trituration, dissolve the entire crude mix in dilute Sodium Bicarbonate (NaHCO₃) .

    • Wash 1: Extract this aqueous phase with Diethyl Ether or Dichloromethane (DCM) .

    • Why? This removes unreacted benzoyl chloride and neutral byproducts (benzyl benzoate) before acidification.

    • Acidification: Carefully acidify the aqueous layer to pH 2–3 using HCl. Collect the precipitate.

  • Final Polish:

    • Recrystallize the washed solid from Ethanol/Water (see Module 2).

Module 2: Crystallization & "Oiling Out"

Issue: “My product won't crystallize. It separates as a sticky oil at the bottom of the flask when I cool the solution.”

Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility boundary. This is common with N-benzoyl derivatives due to their amphiphilic nature and the presence of impurities that depress the melting point.

The Solution: The "Slow-Glow" Technique

ParameterRecommendationScientific Rationale
Solvent System Ethanol : Water (start with hot 95% EtOH, add hot water until turbid)Benzoyl groups love EtOH; the amino acid backbone tolerates water. This balance is critical.
Temperature Slow Cooling (Insulate flask with foil/towel)Rapid cooling traps impurities, causing the oil state. Slow cooling allows the crystal lattice to reject impurities.
Seeding Mandatory If you lack a seed crystal, scratch the glass interface vigorously. The micro-abrasions provide nucleation sites.
Co-solvent Acetic Acid (Trace amount)Adding 1-2 drops of acetic acid can suppress the ionization of any trace zwitterions, encouraging the uncharged, crystallizable form.

Module 3: Chromatographic Tailing (HPLC)

Issue: “I’m trying to check purity on HPLC, but the peak is tailing badly, or splitting into a double peak.”

Diagnosis: You are analyzing a free carboxylic acid on a C18 column. At neutral pH, the carboxyl group is partially ionized (equilibrium between R-COOH and R-COO⁻), leading to "peak splitting" and interaction with silanol groups on the column.

The Solution: Mobile Phase Suppression

  • Acidify the Mobile Phase:

    • You must add a modifier to lower the pH below the pKa of the acid (Target pH < 2.5).

    • Recommended: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid .

    • Result: This forces the molecule into its fully protonated (neutral) state, sharpening the peak.

  • Column Selection:

    • Standard C18 is usually fine if acidified.

    • For very polar derivatives (e.g., Benzoyl-Arginine), switch to a HILIC column or a "Polar-Embedded" C18 to prevent pore dewetting.

Visualizing the Workflow

Diagram 1: The Purification Decision Tree

Caption: Logical flow for processing crude Schotten-Baumann reaction mixtures to isolate pure N-benzoyl amino acids.

PurificationLogic Crude Crude Reaction Mix (Aqueous Basic) Wash Wash with Ether/DCM Crude->Wash Aqueous Aqueous Layer (Contains Product Salt) Wash->Aqueous Save OrganicWaste Organic Layer (Discard: BzCl, Neutrals) Wash->OrganicWaste Discard Acidify Acidify to pH 2-3 (HCl) Aqueous->Acidify Precipitate Solid Precipitate Formed? Acidify->Precipitate SolidPath Yes: Solid Formed Precipitate->SolidPath OilPath No: Sticky Oil Formed Precipitate->OilPath Trituration Triturate Solid with Warm Hexanes SolidPath->Trituration Remove Benzoic Acid Seed Re-dissolve (Heat) Add Seed Crystal Slow Cool OilPath->Seed Troubleshoot Recryst Recrystallize (EtOH/Water) Trituration->Recryst Final Polish Seed->Recryst

Frequently Asked Questions (FAQs)

Q: Can I use PEG-400 instead of the traditional Schotten-Baumann method? A: Yes, and it is often cleaner. Using PEG-400 as a solvent/catalyst is a "Green Chemistry" alternative that often reduces the formation of the benzoic acid byproduct and prevents the product from occluding unreacted benzoyl chloride [1].[4]

Q: My product is water-soluble (e.g., Benzoyl-Glycine/Hippuric Acid). Acidification didn't precipitate anything! A: Hippuric acid has moderate water solubility. If it doesn't precipitate:

  • Saturate the aqueous acidic solution with NaCl (Salting out).

  • Extract firmly with Ethyl Acetate (3x).

  • Dry the Ethyl Acetate over MgSO₄ and evaporate.

Q: How do I separate enantiomers of N-benzoyl amino acids? A: Standard C18 won't work. You need Chiral HPLC.[5]

  • Stationary Phase: Chiral ligand-exchange columns or macrocyclic antibiotic phases (e.g., Teicoplanin/Chirobiotic T) are highly effective for N-blocked amino acids [2].

  • Mobile Phase: Methanol/Water mixtures usually provide the best resolution on these specific chiral columns.

References

  • Suresh, R. et al. (2015). An Efficient Synthesis of N-Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. Link

  • Sigma-Aldrich/Astec. Amino Acid and Peptide Chiral Separations Handbook. Link

  • Vogel, A.I. Textbook of Practical Organic Chemistry. (Classic Reference for Schotten-Baumann procedures).
  • Agilent Technologies. Analysis of Amino Acids by HPLC: Mobile Phase Considerations. Link

Sources

avoiding false positives in high-throughput screening of benzodioxoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding False Positives in High-Throughput Screening (HTS) of Benzodioxoles Audience: Researchers, Medicinal Chemists, and HTS Specialists

Introduction: The Benzodioxole Paradox

Welcome to the Benzodioxole Screening Support Center. You are likely here because your HTS campaign returned a high number of hits containing the 1,3-benzodioxole (methylenedioxybenzene) motif.[1]

The Challenge: Benzodioxoles are a "privileged structure" in medicinal chemistry, present in FDA-approved drugs like Tadalafil and Paroxetine .[1] However, in the context of High-Throughput Screening (HTS), they frequently act as "impostors" or PAINS (Pan-Assay Interference Compounds) .[1][2]

The Cause: Under specific assay conditions, the benzodioxole ring can undergo oxidative ring-opening to form catechols , which subsequently redox-cycle to generate hydrogen peroxide (


)  or form colloidal aggregates . These mechanisms inhibit enzymes non-specifically, leading to false positives.[1][2][3][4]

This guide provides the protocols to distinguish a True Hit (pharmacological ligand) from a False Positive (assay artifact).[1]

Module 1: Redox Cycling & Chemical Reactivity

Symptom: Your compound shows activity in biochemical assays involving reducing agents (DTT, TCEP) or redox-sensitive enzymes (cysteine proteases, phosphatases), but fails in cell-based functional assays.

The Mechanism: The methylene bridge of the benzodioxole is susceptible to oxidation. Once oxidized to a catechol, it enters a redox cycle with the assay's reducing agent (e.g., DTT), generating reactive oxygen species (ROS) like


. This 

oxidizes critical cysteine residues on your target protein, inhibiting it without specific binding.[1][3][5]
Diagnostic Protocol: The Catalase/DTT Challenge

Objective: Determine if inhibition is driven by


 generation.[1][3]

Step-by-Step Workflow:

  • Baseline Assay: Run your standard dose-response curve (CRC) with the hit compound.[1]

  • Catalase Addition: Repeat the CRC but add Catalase (100 U/mL) to the assay buffer before adding the enzyme.

    • Rationale: Catalase disproportionates

      
       into water and oxygen.[1]
      
  • Reducing Agent Modulation: Run a third CRC removing DTT/TCEP (if protein stability permits) or switching to a non-redox active reductant like

    
    -mercaptoethanol .[1]
    

Data Interpretation:

ObservationDiagnosisAction

Unchanged
with Catalase
Likely True Hit Proceed to Module 2.
Activity Lost (Right-shift) with CatalaseFalse Positive (Redox) Discard compound.[1]
Activity Lost without DTTFalse Positive (Redox) Discard; interaction requires redox cycling loop.
Mechanism Visualization

RedoxCycling cluster_0 Assay Buffer Environment Benz Benzodioxole (Precursor) Catechol Catechol (Intermediate) Benz->Catechol Oxidation Quinone o-Quinone (Electrophile) Catechol->Quinone Oxidation Quinone->Catechol Reduction by DTT H2O2 H2O2 (Inhibitor) Quinone->H2O2 Generates ROS DTT_Red DTT (Reduced) DTT_Ox DTT (Oxidized) DTT_Red->DTT_Ox Target Target Enzyme (Cysteine Active Site) H2O2->Target Non-specific Oxidation Inhibited Oxidized Enzyme (Inactive) Target->Inhibited

Caption: The redox cycling loop where benzodioxole-derived quinones utilize assay reducing agents (DTT) to generate hydrogen peroxide, causing non-specific enzyme inhibition.

Module 2: Colloidal Aggregation

Symptom: The compound exhibits a steep Hill slope (> 2.[1]0) in dose-response curves and inhibits unrelated enzymes (promiscuity).[1][5]

The Mechanism: Benzodioxole derivatives are often hydrophobic.[1] At micromolar concentrations, they can self-assemble into colloidal particles.[1] These colloids adsorb the target protein onto their surface, causing denaturation or steric blockage of the active site. This is the most common cause of false positives in HTS.[1]

Diagnostic Protocol: The Detergent Sensitivity Test

Objective: Disrupt potential aggregates using non-ionic detergents.

Step-by-Step Workflow:

  • Preparation: Prepare assay buffer with 0.01% - 0.1% Triton X-100 (or Tween-80).[1]

    • Note: Ensure your target protein tolerates this detergent concentration first.[1]

  • Screening: Run the dose-response curve of the hit compound in the detergent-enriched buffer.

  • Centrifugation (Optional Confirmation): Spin the compound solution at high speed (e.g., 10,000 x g for 10 min) before adding to the assay. If the compound is an aggregate, the "active" species will pellet out, and the supernatant will lose activity.

Data Interpretation:

ObservationDiagnosisAction

Unchanged
with Triton
Likely True Hit Proceed to orthogonal validation.
Activity Lost (Right-shift) with TritonFalse Positive (Aggregator) Discard. The detergent broke the colloid.[1]
Hill Slope changes from >2 to ~1Mixed Mechanism Likely aggregation-driven; proceed with caution.[1]
Aggregation Logic Flow

AggregationLogic Hit HTS Hit Identified (Benzodioxole Core) CheckSlope Check Hill Slope Hit->CheckSlope SlopeHigh Slope > 2.0 (Suspicious) CheckSlope->SlopeHigh SlopeNormal Slope ~ 1.0 CheckSlope->SlopeNormal DetergentTest Perform Detergent Test (Add 0.01% Triton X-100) SlopeHigh->DetergentTest SlopeNormal->DetergentTest Validation Required ResultRetained Activity Retained DetergentTest->ResultRetained ResultLost Activity Lost (Shift > 3-fold) DetergentTest->ResultLost TrueHit TRUE HIT (Specific Binder) ResultRetained->TrueHit FalsePos FALSE POSITIVE (Aggregator) ResultLost->FalsePos

Caption: Decision tree for identifying aggregation-based false positives using detergent sensitivity analysis.

Module 3: Optical Interference (Inner Filter Effect)

Symptom: The compound absorbs light at the excitation or emission wavelengths of your fluorophore (e.g., fluorescence polarization or FRET assays), leading to apparent inhibition.

The Mechanism: While the simple 1,3-benzodioxole core is not highly fluorescent, complex derivatives often have extended conjugation systems that absorb in the UV-Vis range (300–500 nm).

Diagnostic Protocol: Spectral Scanning

Step-by-Step Workflow:

  • UV-Vis Scan: Dissolve the compound in assay buffer (without enzyme/substrate) at the screening concentration (e.g., 10

    
    M).[1]
    
  • Scan: Measure absorbance across 200–700 nm.

  • Overlay: Overlay the compound's spectrum with your assay's fluorophore excitation/emission spectra.[1]

Action: If significant overlap exists (


 at 

or

), switch to a red-shifted assay readout (e.g., Red-shifted TR-FRET) or use a biophysical method like Surface Plasmon Resonance (SPR) that is independent of optical properties.[1]

Frequently Asked Questions (FAQ)

Q: Are all benzodioxoles PAINS? A: No. Unlike rhodanines or toxoflavins, benzodioxoles are not "automatic" PAINS.[1] They are valid pharmacophores.[1] However, they are conditional PAINS.[1] Their interference depends heavily on the assay environment (redox potential) and their specific substitution pattern (solubility).[1]

Q: Why does my benzodioxole hit show time-dependent inhibition? A: This is a red flag for covalent modification or slow aggregation .[1] If the benzodioxole is metabolized or oxidized to a reactive quinone methide or o-quinone, it may covalently bind to nucleophilic residues (Cys, Lys) on your protein. Perform a "Jump-Dilution" assay to test for reversibility.[1]

Q: Can I use ALARM NMR to validate these hits? A: Yes. The ALARM NMR assay (La antigen-based) is the gold standard for detecting reactive false positives. It detects thiol-reactive species that generate false positives in HTS. If your benzodioxole derivative causes a shift in the ALARM NMR spectra, it is likely a reactive artifact (quinone generator).[1]

References

  • Baell, J. B., & Holloway, G. A. (2010).[1][2][6][7] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][6][8] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][6] Link[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.[1] Link

  • Johnston, P. A., et al. (2008).[1] HTS Assay Validation and Artifact Identification. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

  • Dahlin, J. L., et al. (2015).[1] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.[1] Link[1]

  • Huth, J. R., et al. (2005).[1] ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens.[1][9] Journal of the American Chemical Society, 127(1), 217–224.[1] Link[1]

Sources

Validation & Comparative

Validating Antimicrobial Activity of Synthetic Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Crisis in Synthetic Libraries

The validation of synthetic antimicrobial compounds presents a distinct challenge compared to traditional antibiotic screening. Unlike hydrophilic natural products, synthetic libraries (e.g., peptidomimetics, hydrophobic small molecules, cationic polymers) often exhibit poor solubility in aqueous media and limited diffusion in agar matrices.

The Core Problem: Relying on traditional Kirby-Bauer (Agar Diffusion) methods for synthetic compounds frequently yields false negatives . A compound may be highly potent but fail to create a Zone of Inhibition (ZOI) simply because its molecular weight or hydrophobicity prevents migration through the agar mesh.

The Solution: This guide advocates for Resazurin-based Broth Microdilution (BMD) as the primary validation standard, relegating Agar Diffusion to a secondary qualitative role. We will compare these methodologies and provide a rigorous, self-validating protocol for the Resazurin assay, supported by Time-Kill kinetics for mechanism determination.

Comparative Analysis: Selecting the Right Validation Vector

The following table contrasts the three dominant methodologies. Note the specific failure points for synthetic compounds in traditional workflows.

FeatureAgar Well/Disk Diffusion Standard BMD (OD600) Resazurin-Based BMD
Primary Output Qualitative (Zone Size)Quantitative (MIC)Quantitative (MIC)
Suitability for Synthetics Low. Hydrophobic compounds do not diffuse, causing false negatives.Medium. Synthetic precipitates often mimic bacterial growth (turbidity).High. Colorimetric signal is independent of turbidity/precipitation.
Sensitivity Low.[1] Dependent on diffusion coefficient.High.Very High. Detects metabolic activity before visible turbidity.
Throughput Low (Petri dish based).High (96/384-well plates).High (96/384-well plates).
Interference Agar matrix interactions.Compound precipitation; colored compounds.Minimal. (Fluorescence/Absorbance is specific).

Expert Insight: Do not use OD600 (Optical Density) readings for initial screening of synthetic libraries. Many synthetic compounds precipitate upon contact with Mueller-Hinton Broth (MHB), creating "fake turbidity" that spectrophotometers read as bacterial growth. Resazurin bypasses this by measuring mitochondrial/metabolic reduction, not light scattering.

Core Protocol: Resazurin-Based Broth Microdilution

This protocol is designed to align with CLSI M07 standards while adapting for the specific needs of synthetic compound screening (e.g., solvent tolerance).

The Mechanism

Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) is a blue, non-fluorescent dye. Metabolically active bacteria reduce it to Resorufin (pink, highly fluorescent). This allows for a binary visual readout or a gradient fluorometric readout.

Phase 1: Experimental Setup & Causality

1. Compound Preparation (The Solvent Trap)

  • Protocol: Dissolve synthetic compounds in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).

  • Causality: Most synthetics are hydrophobic. However, bacteria are sensitive to DMSO.

  • Constraint: The final concentration of DMSO in the assay well must be ≤ 1% (v/v) . Higher concentrations inhibit bacterial growth independently of your compound, invalidating the data.

2. Inoculum Standardization

  • Protocol: Prepare a bacterial suspension from a fresh overnight culture. Adjust turbidity to 0.5 McFarland Standard (

    
     CFU/mL). Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final assay concentration of 
    
    
    
    CFU/mL.
  • Why? Starting with too high an inoculum (the "inoculum effect") artificially raises the Minimum Inhibitory Concentration (MIC).

Phase 2: The Workflow (Visualization)

BMD_Workflow Stock Compound Stock (100% DMSO) Dilution Serial Dilution (2-fold in MHB) Stock->Dilution Keep DMSO <1% Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (18-24h @ 37°C) Inoculation->Incubation Dye Add Resazurin (0.015%) Incubation->Dye Post-Growth Readout Readout (Blue=Dead, Pink=Alive) Dye->Readout 2-4h Reaction

Figure 1: Step-by-step workflow for Resazurin-based MIC determination. Note the addition of dye occurs post-incubation to prevent dye reduction during the lag phase.

Phase 3: Execution Steps
  • Plate Layout: Use a sterile 96-well flat-bottom plate.

  • Dispense Media: Add 50 µL of MHB to columns 2-12.

  • Compound Addition: Add 100 µL of compound stock (diluted to 2x desired starting concentration) to Column 1.

  • Serial Dilution: Transfer 50 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 50 µL.

    • Column 11:Growth Control (Bacteria + Broth + Solvent).

    • Column 12:Sterility Control (Broth only).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1-11.

  • Incubation: Incubate at 37°C for 18–24 hours (aerobic).

  • Development: Add 10–30 µL of 0.015% Resazurin solution to all wells. Incubate for 2–4 hours.

  • Scoring:

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Growth (Active metabolism).

    • MIC Definition: The lowest concentration well that remains blue.[2]

Advanced Validation: Bacteriostatic vs. Bactericidal

Determining the MIC is only half the battle. For drug development, you must distinguish between inhibiting growth (Bacteriostatic) and killing the organism (Bactericidal). This requires a secondary MBC (Minimum Bactericidal Concentration) test or a Time-Kill Assay .[3]

The Logic of Lysis

If a compound disrupts the membrane (common for synthetic peptides), it is likely bactericidal. If it inhibits protein synthesis (like tetracyclines), it is likely bacteriostatic.

The MBC/MIC Ratio Rule:

  • Ratio ≤ 4: Bactericidal (The drug kills near the concentration required to inhibit).

  • Ratio > 4: Bacteriostatic (The drug inhibits, but requires massive doses to kill).

Decision Logic Diagram

MOA_Logic Start MIC Determined (Blue Well) Plating Plate 10µL from MIC well onto Agar (No Drug) Start->Plating Growth Colony Growth after 24h? Plating->Growth Calc Calculate % Kill vs Initial Inoculum Growth->Calc Result1 >99.9% Reduction (Bactericidal) Calc->Result1 Yes Result2 <99.9% Reduction (Bacteriostatic) Calc->Result2 No

Figure 2: Decision tree for distinguishing Bactericidal vs. Bacteriostatic activity based on sub-culturing from the MIC well.

Troubleshooting & Data Integrity

1. The "Skipped Well" Phenomenon

  • Observation: Growth in well 1 (high conc), no growth in well 2, growth in well 3.

  • Cause: Usually pipetting error or splashing.

  • Action: Invalidate the row. Do not guess.

2. Trailing Endpoints

  • Observation: Color shifts gradually from pink to purple to blue over 3 wells.

  • Cause: Common with bacteriostatic agents (e.g., sulfonamides) or partial resistance.

  • Action: Define MIC as the first well with >80% reduction in color intensity compared to the growth control (use a plate reader at 570 nm/600 nm for precision).

3. Solvent Toxicity Controls

  • Requirement: You must run a "Vehicle Control" row containing DMSO at the same gradient concentrations used in the test row, but without the synthetic compound. If the DMSO control inhibits growth, your assay is measuring solvent toxicity, not compound activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4][5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Elshikh, M., et al. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters, 38, 1015–1019. [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

Sources

The Definitive Guide to Validating Novel TIR1 Agonists: From Mechanism to Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The field of conditional protein degradation has undergone a paradigm shift from the traditional Auxin-Inducible Degron (AID1) system to the "Bump-and-Hole" AID2 system.[1] While natural auxin (IAA) served as the foundational agonist, its utility is limited by high-dose toxicity and "leaky" basal degradation.[2] Novel agonists, specifically 5-Ph-IAA targeting the OsTIR1(F74G) mutant, represent the new gold standard.

This guide provides a rigorous framework for researchers to validate the mechanism of action (MoA) of these novel agonists, ensuring they achieve orthogonal, rapid, and specific protein depletion without confounding off-target effects.

Part 1: Mechanistic Foundation (The Logic)

To validate a novel TIR1 agonist, one must understand the structural causality of the interaction. The core mechanism relies on the formation of an E3 ubiquitin ligase complex (SCF-TIR1) that only recruits the target protein (tagged with a Degron/mAID) in the presence of the agonist "molecular glue."[3]

The "Bump-and-Hole" Strategy

The distinction between traditional and novel agonists lies in steric complementarity:

  • Wild-Type TIR1 (AID1): The binding pocket accommodates natural auxin (IAA). However, IAA binds with low affinity, requiring millimolar concentrations that are toxic to eukaryotic cells.

  • Mutant TIR1(F74G) (AID2): A bulky phenylalanine residue at position 74 is mutated to a small glycine (creating a "Hole"). This pocket now exclusively accommodates synthetic auxins with a bulky phenyl group, such as 5-Ph-IAA (the "Bump"). This lock-and-key mechanism increases specificity by ~670-fold and eliminates binding to endogenous plant hormones if used in plant systems.

Visualization: The Signaling Pathway

The following diagram illustrates the ubiquitin-proteasome pathway activation by the novel agonist.

TIR1_Pathway cluster_SCF SCF Complex (E3 Ligase) Skp1 Skp1 TIR1 OsTIR1(F74G) (Sensor) Skp1->TIR1 Cullin Cullin 1 Cullin->Skp1 Rbx1 Rbx1 Cullin->Rbx1 Target Target Protein + mAID Tag Rbx1->Target Poly-Ubiquitination Agonist 5-Ph-IAA (Agonist) Agonist->TIR1 High Affinity Binding (Bump-and-Hole) Target->TIR1 Recruitment (Molecular Glue) Proteasome 26S Proteasome Target->Proteasome Degradation Ubiquitin Ub Ubiquitin->Target

Figure 1: Mechanism of Action for AID2. The agonist (5-Ph-IAA) bridges the interface between the F-box protein OsTIR1(F74G) and the mAID-tagged target, triggering ubiquitination.

Part 2: Comparative Landscape

The following table synthesizes quantitative performance metrics comparing the traditional system against the novel standard.

FeatureTraditional (AID1)Novel (AID2) Next-Gen (AID 3.0)
Agonist IAA / NAA5-Ph-IAA 5-Ph-IAA
Sensor Protein OsTIR1 (WT)OsTIR1(F74G) OsTIR1(F74G/S210A)
Effective Conc. 100 - 500 µM10 - 100 nM 10 nM
Basal Degradation High (Leaky)Very Low / Undetectable Minimal
Degradation T1/2 15 - 45 min10 - 15 min <10 min
Cellular Toxicity High (Oxidative Stress)None observed None observed
In Vivo Feasibility Poor (Metabolized fast)High (Crosses BBB) High

Key Insight: The critical advantage of 5-Ph-IAA is not just speed, but the absence of basal degradation . In AID1, the target protein is often partially degraded even without auxin, making it impossible to study essential proteins that require high steady-state levels for cell viability.

Part 3: Experimental Validation Protocols

To confirm the MoA of a novel agonist or a newly generated cell line, you must prove three things: Dependence (it works), Specificity (it only affects the target), and Reversibility (the system is dynamic).

Protocol A: Kinetic Profiling (Western Blot)

Objective: Determine the half-life (T1/2) of the target protein.[4]

  • Preparation: Seed cells expressing OsTIR1(F74G) and your mAID-tagged target in 6-well plates. Ensure 70-80% confluency.

  • Treatment:

    • Prepare a 1000x stock of 5-Ph-IAA in DMSO.

    • Treat wells with 1 µM 5-Ph-IAA for the following timepoints: 0, 15, 30, 60, 120, and 240 minutes.

    • Control: Treat one well with DMSO vehicle only for 240 minutes.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619) to preserve ubiquitination states if analyzing intermediates.

  • Analysis: Perform Western Blot. Normalize signal to a loading control (e.g., GAPDH or Vinculin).

  • Validation Check: The 0-min sample and DMSO control must have identical band intensity. If the 0-min band is faint compared to the parental line (untagged), you have basal degradation issues.

Protocol B: The "Washout" Recovery Assay

Objective: Confirm the agonist acts as a reversible switch, distinguishing it from suicide inhibitors.

  • Induction: Treat cells with 1 µM 5-Ph-IAA for 2 hours (or until complete depletion is observed).

  • Washout:

    • Aspirate media.

    • Wash 3x with warm PBS (critical to remove residual hydrophobic agonist).

    • Add fresh, agonist-free complete media.

  • Recovery: Incubate and harvest cells at 2h, 4h, 8h, and 24h post-washout.

  • Interpretation: Reappearance of the protein band confirms the MoA is dependent on the continuous presence of the "molecular glue."

Protocol C: Toxicity & Orthogonality Check

Objective: Ensure observed phenotypes are due to protein loss, not drug toxicity.

  • Setup: Use the parental cell line (OsTIR1(F74G) only, without the mAID-tagged target).

  • Challenge: Treat with 5-Ph-IAA at 1x (1 µM) and 10x (10 µM) concentrations for 48 hours.

  • Readout: Perform a CellTiter-Glo (ATP) or AlamarBlue viability assay.

  • Success Criteria: Viability must remain >95% relative to DMSO control. If viability drops, the agonist has off-target toxicity.

Part 4: Troubleshooting & Optimization

The "Basal Degradation" Trap

Even with AID2, high expression levels of the OsTIR1(F74G) ligase can force interactions with the degron without the agonist.

  • Symptom: Target protein levels are low even before adding 5-Ph-IAA.

  • Solution: Do not use CMV promoters for OsTIR1. Use weaker promoters (EF1a, PGK) or integrate OsTIR1 into the AAVS1 safe-harbor locus to ensure moderate, stable expression.

Validation Decision Tree

Use this workflow to troubleshoot failed validation attempts.

Validation_Workflow Start Start Validation Step1 Check Basal Expression (No Agonist) Start->Step1 Decision1 Is expression equal to WT? Step1->Decision1 Fail1 Issue: Basal Degradation Action: Lower TIR1 expression Decision1->Fail1 No Step2 Add 5-Ph-IAA (1 µM) Decision1->Step2 Yes Decision2 >90% Depletion in <1 hour? Step2->Decision2 Fail2 Issue: Slow Kinetics Action: Check Tag accessibility or increase dose Decision2->Fail2 No Success MoA Confirmed Decision2->Success Yes

Figure 2: Logical workflow for troubleshooting TIR1 agonist validation.

References

  • Yesbolatova, A., et al. (2020). The auxin-inducible degron 2 system enables precise control of protein depletion.[5] Nature Communications. [Link]

  • Nishimura, K., et al. (2020). A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair. Nucleic Acids Research. [Link]

  • Natsume, T., et al. (2016). Rapid Protein Depletion in Human Cells by Auxin-Inducible Degron Tagging with Short Homology Donors.[6] Cell Reports. [Link]

  • Sathyan, K.M., et al. (2019). An improved auxin-inducible degron system for fission yeast. G3: Genes, Genomes, Genetics. [Link]

  • Bhat, P., et al. (2022). Hematopoietic stem cell-specific degradation of proteins using the AID2 system in mice. STAR Protocols. [Link]

Sources

IVIVC for Novel Drug Candidates: A Strategic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs. In Vivo Correlation (IVIVC) for Novel Drug Candidates Content Type: Technical Comparison Guide

For novel drug candidates—particularly those with complex solubility profiles (BCS Class II/IV)—the "disconnect" between laboratory dissolution data and clinical pharmacokinetic (PK) performance is a primary cause of late-stage attrition. This guide objectively compares traditional compendial methods against biorelevant strategies, providing the experimental frameworks necessary to bridge the gap between benchtop data and biological reality.

The Strategic Framework: Why the "Disconnect" Happens

The failure of in vitro data to predict in vivo absorption often stems from oversimplified testing conditions. While Quality Control (QC) relies on sink conditions and simple buffers, physiological absorption is driven by limited fluid volumes, dynamic pH changes, and the presence of solubilizing bile salts.

The BCS/BDDCS Landscape

Your IVIVC strategy must be dictated by the Biopharmaceutics Classification System (BCS) or the Biopharmaceutics Drug Disposition Classification System (BDDCS):

ClassSolubilityPermeabilityIVIVC Strategy
I HighHighMinimal. Dissolution is rarely rate-limiting. Simple disintegration often suffices.
II Low HighCritical. Dissolution is the rate-limiting step. Biorelevant media required.
III HighLow Limited. Permeability is rate-limiting.[1] IVIVC often fails unless absorption window is defined.
IV Low Low Complex. Requires mechanistic PBPK modeling; simple IVIVC is rarely successful.

Comparative Analysis: Methodology & Performance

A. In Vitro Media: Compendial vs. Biorelevant

For novel candidates, the choice of dissolution medium is the single most significant variable affecting prediction accuracy.

FeatureCompendial Media (Simple Buffers)Biorelevant Media (FaSSIF/FeSSIF)
Composition HCl, Phosphate buffer, SDS (synthetic surfactant).Taurocholate (bile salt), Lecithin, Maleic acid/NaOH.
Physiological Relevance Low. Ignores wetting effects of bile and lipid solubilization.High. Mimics fed/fasted state micellar solubilization.
Discriminating Ability Low. Often over-discriminates particle size or under-discriminates polymorphs.High. accurately reflects in vivo solubility limits.
Prediction Error (Avg) > 25% for BCS Class II drugs.< 10-15% for BCS Class II drugs.
Cost/Complexity Low cost, high stability.High cost, unstable (must be used within 24-48h).
B. In Silico Modeling: Deconvolution vs. PBPK

Once data is generated, it must be mathematically linked to plasma concentration profiles.

FeatureConventional Deconvolution (Wagner-Nelson / Loo-Riegelman)Physiologically Based PK (PBPK) Modeling
Mechanism Mathematical. Back-calculates "fraction absorbed" directly from plasma data.Mechanistic. Simulates transit times, regional permeability, and metabolism.
Data Requirement Requires IV data (Unit Impulse Response) for accurate deconvolution.Can use physicochemical properties (LogP, pKa) + preclinical data.
Non-Linearity Fails with saturable metabolism or transport.Robust. Can account for enzyme saturation (Michaelis-Menten).
Application Best for establishing Level A IVIVC for regulatory filing.Best for internal decision making and formulation selection.

Experimental Protocols

Protocol A: Biorelevant Dissolution Profiling (FaSSIF)

Objective: Determine the dissolution rate under conditions mimicking the fasted proximal small intestine. Self-Validation: The protocol includes a "blank" preparation check to ensure micelle formation.

Reagents:

  • Sodium Taurocholate (3 mM)

  • Lecithin (0.75 mM)

  • Maleic Acid (19.12 mM) / NaOH (34.8 mM)

  • Sodium Chloride (68.62 mM)

  • Target pH: 6.5 | Osmolality: ~270 mOsmol/kg

Workflow:

  • Buffer Preparation: Dissolve Maleic acid, NaOH, and NaCl in purified water. Adjust pH to 6.5.

  • Micelle Formation (Critical Step):

    • Add Sodium Taurocholate to approx. 500 mL of buffer. Stir until clear.

    • Add Lecithin slowly while heating to ~37°C. Stir continuously until a clear, slightly opalescent solution forms (micelles are established).

    • Validation: If the solution is cloudy or has precipitate, the micelles failed to form. Discard.

  • Equilibration: Allow medium to stand for 2 hours at room temperature before use.

  • Dissolution Test:

    • Apparatus: USP II (Paddle) at 50 or 75 RPM.

    • Volume: 500 mL or 900 mL (maintain sink conditions if possible, or use non-sink to stress test).

    • Sampling: 5, 10, 15, 30, 45, 60, 120 min. Filter immediately (0.45 µm PVDF) to prevent post-sampling dissolution.

Protocol B: Caco-2 Permeability Assessment

Objective: Estimate the Effective Permeability (


) to link dissolution rate to absorption rate.
Self-Validation:  TEER (Transepithelial Electrical Resistance) measurement ensures monolayer integrity.

Workflow:

  • Seeding: Seed Caco-2 cells (

    
     cells/cm²) on polycarbonate Transwell inserts.
    
  • Differentiation: Culture for 21 days .

    • Validation: Measure TEER.[2][3][4] Values must exceed 300 Ω·cm² . If <300, the monolayer has gaps; discard.

  • Transport Assay:

    • Apical (Donor): Add drug candidate in HBSS (pH 6.5) + 1% DMSO.

    • Basolateral (Receiver): Add HBSS (pH 7.4) + 4% BSA (to maintain sink conditions for lipophilic drugs).

  • Incubation: 37°C for 2 hours with orbital shaking (60 rpm).

  • Analysis: Quantify drug in receiver compartment via LC-MS/MS.

  • Calculation:

    
    
    
    • 
      : Rate of permeation (mol/s)
      
    • 
      : Surface area of insert (cm²)
      
    • 
      : Initial donor concentration (mol/mL)
      

Visualizations

Diagram 1: The IVIVC Development Workflow

This diagram illustrates the iterative process of establishing correlation for a novel candidate.

IVIVC_Workflow Start Novel Drug Candidate PhysChem Physicochem Profiling (pKa, LogP, Solubility) Start->PhysChem BioRel Biorelevant Dissolution (FaSSIF/FeSSIF) PhysChem->BioRel Permeability Permeability Assay (Caco-2 / PAMPA) PhysChem->Permeability PBPK PBPK Modeling (GastroPlus/Simcyp) BioRel->PBPK Input: Dissolution Rate Permeability->PBPK Input: Peff PreClin Preclinical PK (Rat/Dog) PreClin->PBPK Input: Clearance/Vd HumanPred Predicted Human PK PBPK->HumanPred Clinical Clinical Trial (Phase I) HumanPred->Clinical Trial Design Validation Model Validation (PE < 10%) Clinical->Validation Observed Data Validation->PBPK Refine Model

Caption: The iterative workflow integrating in vitro data and PBPK modeling to predict clinical performance.

Diagram 2: Level A Correlation Logic

This diagram explains the mathematical transformation required for a Level A (Point-to-Point) correlation, the gold standard for regulatory submissions.

Level_A_Logic cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain Dissolution Dissolution Profile (% Dissolved vs Time) Correlation IVIVC Model (Linear Regression) Dissolution->Correlation In Vitro Input PlasmaConc Plasma Concentration (Cp vs Time) Deconvolution Deconvolution (Wagner-Nelson / Loo-Riegelman) PlasmaConc->Deconvolution Calculate Input Absorption Fraction Absorbed (Fa vs Time) Absorption->Correlation In Vivo Input Deconvolution->Absorption Convolution Convolution Correlation->Convolution Predictive Function Convolution->PlasmaConc Predicted Profile

Caption: Logic flow for Level A IVIVC: Deconvolving plasma data to establish a direct link with dissolution.

References

  • Food and Drug Administration (FDA). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]

  • Jantratid, E., & Dressman, J. B. (2009). Biorelevant Dissolution Media Simulating the Proximal Human Gastrointestinal Tract: An Update. Dissolution Technologies.[5] [Link]

  • Kesisoglou, F., et al. (2015). Comparison of Deconvolution-Based and Absorption Modeling IVIVC for Extended Release Formulations of a BCS III Drug Development Candidate. The AAPS Journal. [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[6][7] Nature Protocols. [Link]

  • European Commission (EC). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.[8] EU Reference Laboratory for Alternatives to Animal Testing. [Link]

Sources

The Benzodioxole Structural Alert: A Guide to Cross-Reactivity and Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 1,3-benzodioxole (methylenedioxy) moiety is a "privileged structure" in medicinal chemistry, found in blockbuster drugs like Tadalafil and Paroxetine, as well as in natural products like Safrole. However, for the bioanalytical scientist, this scaffold represents a significant "structural alert." It is prone to two distinct types of assay interference: immunological cross-reactivity (mimicking catecholamines/amphetamines) and metabolic mechanism-based inactivation (MBI) of Cytochrome P450 enzymes.

This guide provides an objective technical assessment of these interferences, offering validated protocols to distinguish true pharmacological activity from assay artifacts.

Part 1: The Mechanism of Interference

To mitigate cross-reactivity, one must understand the chemical causality. The benzodioxole ring is not inert; it undergoes specific biotransformations that disrupt standard assay readouts.

Metabolic Interference: The Carbene Complex

The most critical interference occurs in metabolic stability assays. The methylene carbon of the benzodioxole ring is oxidized by CYP450 enzymes (specifically CYP2D6 and CYP3A4). This oxidation results in the loss of a water molecule, generating a highly reactive carbene intermediate .

Unlike standard substrates that release from the active site, this carbene forms a quasi-irreversible complex with the prosthetic heme iron of the CYP enzyme.[1] This results in Time-Dependent Inhibition (TDI) , rendering standard IC50 values misleadingly low if not assessed with a pre-incubation step.

Immunological Interference: Structural Mimicry

In forensic and clinical toxicology, the benzodioxole ring structurally mimics the methoxy- or hydroxy-substituted benzene rings found in amphetamines and catecholamines. Polyclonal antibodies raised against amphetamine often fail to distinguish the methylenedioxy bridge from the dimethoxy groups, leading to high false-positive rates in urine drug screens (UDS).

Benzodioxole_Mechanism Substrate Benzodioxole Compound CYP CYP450 (Fe3+) Substrate->CYP Binding Oxidation Hydroxylation (-CH2- -> -CH(OH)-) CYP->Oxidation NADPH/O2 WaterLoss Dehydration (-H2O) Oxidation->WaterLoss Carbene Reactive Carbene (:C) WaterLoss->Carbene Complex Metabolite-Intermediate Complex (MIC) [Fe=C] Carbene->Complex Ligation to Heme Complex->CYP Inactivation (Quasi-Irreversible)

Figure 1: Mechanism-Based Inactivation (MBI) of CYP450 by benzodioxoles. The formation of the carbene-heme complex locks the enzyme in an inactive state.

Part 2: Immunoassay Cross-Reactivity Assessment

In clinical workflows, differentiating between a benzodioxole-based therapeutic (e.g., Paroxetine) and a benzodioxole-based abuse substance (e.g., MDMA) is critical.

Comparative Performance: Immunoassay vs. LC-MS/MS

Standard EMIT (Enzyme Multiplied Immunoassay Technique) or ELISA screens prioritize sensitivity over specificity.

Table 1: Performance Metrics for Benzodioxole Detection

FeatureImmunoassay (Screening)LC-MS/MS (Confirmation)
Primary Target Class-specific (e.g., "Amphetamines")Compound-specific (m/z transitions)
Benzodioxole Recognition High Cross-Reactivity. Antibodies often bind the methylenedioxy ring, confusing MDMA with MDA or unrelated medications.High Specificity. Distinguishes mass shift of -CH2- bridge vs. -OCH3 groups.
False Positive Rate >20% for amphetamine screens when benzodioxole meds (e.g., Trazodone, Labetalol) are present.<1% (Retention time + Mass spectrum lock).
Throughput High (Results in minutes)Moderate (Results in hours/days)
Cost LowHigh
Recommendation

Do not rely on immunoassays for benzodioxole quantification. If a screen is positive for amphetamines in a patient taking benzodioxole-containing prescriptions (e.g., Stiripentol), a reflexive LC-MS/MS confirmation is mandatory to rule out false positives.

Part 3: Metabolic Stability & Inhibition Protocols

For drug discovery professionals, the risk is not false positives, but underestimating toxicity . A standard IC50 assay will miss the time-dependent inactivation caused by the carbene formation.

The "IC50 Shift" Assay Protocol

To validate if your benzodioxole compound is a mechanism-based inhibitor, you must perform an IC50 Shift Assay. This compares the IC50 value with and without a pre-incubation period.[2][3][4]

Experimental Logic:

  • Condition A (-NADPH Pre-incubation): Enzyme and inhibitor mix, but no metabolism occurs. Substrate is added with NADPH to start reaction. Measures Reversible Inhibition only.

  • Condition B (+NADPH Pre-incubation): Enzyme, inhibitor, and NADPH mix for 30 mins. Metabolism generates the carbene, inactivating the enzyme. Substrate is added.[1][2][3][4][5] Measures Reversible + Irreversible Inhibition.[2][4]

The Metric:


[2][3]
  • Shift < 1.5: Likely reversible inhibition only.

  • Shift > 1.5: Positive for Time-Dependent Inhibition (TDI). Benzodioxoles often show shifts >10-fold.

Step-by-Step Workflow
  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Pre-Incubation (The Shift):

    • Plate 1 (+NADPH): Add Test Compound + HLM + NADPH (1 mM). Incubate at 37°C for 30 min.

    • Plate 2 (-NADPH): Add Test Compound + HLM + Buffer (No NADPH). Incubate at 37°C for 30 min.

  • Reaction Initiation:

    • Add specific CYP substrate (e.g., Midazolam for CYP3A4) to both plates.

    • Add NADPH to Plate 2 (to start the reaction now).

  • Incubation: Incubate both plates for the substrate-specific linear time (usually 5-10 min).

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

IC50_Shift_Workflow Start Test Compound (Benzodioxole) Split Split into Two Arms Start->Split Arm1 Arm A: +NADPH (Metabolism Active) Split->Arm1 Arm2 Arm B: -NADPH (No Metabolism) Split->Arm2 Inc1 30 min Pre-incubation (Carbene Formation) Arm1->Inc1 Substrate Add CYP Substrate (e.g., Midazolam) Inc1->Substrate Inc2 30 min Pre-incubation (No Reaction) Arm2->Inc2 Inc2->Substrate Measure Measure Residual Activity (LC-MS/MS) Substrate->Measure Calc Calculate Shift Ratio: IC50(-NADPH) / IC50(+NADPH) Measure->Calc

Figure 2: IC50 Shift Assay Workflow. A shift in potency between Arm A and Arm B confirms mechanism-based inactivation.

Part 4: Optical Interference (Fluorescence)

Beyond metabolism and antibodies, benzodioxoles can interfere with High-Throughput Screening (HTS) using optical readouts.

  • Autofluorescence: The conjugated aromatic system of the benzodioxole ring can fluoresce in the blue/green region (350-450 nm excitation), potentially causing false positives in fluorescence intensity assays.

  • Quenching: They may act as inner-filter effectors, absorbing excitation light intended for the assay fluorophore.

Validation Step: If screening a benzodioxole library using fluorescence, always employ a kinetic read (rate of change) rather than an endpoint read, or use a red-shifted fluorophore (>600 nm) where benzodioxole interference is negligible.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Link

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition. Link

  • Todd, T., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.[6] Clinical Chemistry. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Link

  • Cyprotex. (n.d.). Cytochrome P450 Time Dependent Inhibition (IC50 Shift).[2][3][4][7] Evotec. Link

Sources

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